3-ATA
描述
Structure
3D Structure
属性
IUPAC Name |
3-amino-10H-acridine-9-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-8-5-6-10-12(7-8)15-11-4-2-1-3-9(11)13(10)16/h1-7H,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMSGVQQFOFVAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)C3=C(N2)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60394371 | |
| Record name | 3-amino-10H-acridine-9-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129821-08-5 | |
| Record name | 3-Aminothioacridone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129821085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Amino-9(10H)-thioacridone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=680434 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-amino-10H-acridine-9-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60394371 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of 3-Amino-1,2,4-triazole
Executive Summary: This technical guide provides a comprehensive overview of the molecular mechanisms of action of 3-amino-1,2,4-triazole (3-AT), a well-characterized small molecule with significant utility in biological research. The primary focus of this document is to detail its established roles as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase (IGPD) in the histidine biosynthesis pathway and as an irreversible inhibitor of catalase. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth information on its biochemical interactions, quantitative inhibitory data, and the experimental protocols used for its characterization.
Introduction to 3-Amino-1,2,4-triazole (3-AT)
3-Amino-1,2,4-triazole (3-AT), also known as amitrole, is a heterocyclic organic compound.[1][2] It is widely utilized as a nonselective systemic herbicide for controlling a variety of grasses and broadleaf weeds.[1][2] Beyond its agricultural applications, 3-AT is a valuable tool in microbiology and molecular biology research, primarily due to its specific inhibitory effects on key enzymes.[1] Its utility in genetic and biochemical studies stems from its ability to selectively inhibit specific metabolic pathways, thereby allowing for the investigation of cellular responses and gene function.[2]
Primary Mechanism of Action: Inhibition of Imidazoleglycerol-Phosphate Dehydratase (IGPD)
The principal and most widely studied mechanism of action of 3-AT is its competitive inhibition of imidazoleglycerol-phosphate dehydratase (IGPD, EC 4.2.1.19).[1][2][3] This enzyme is a critical component of the histidine biosynthesis pathway, which is essential for the survival of plants, bacteria, archaea, and lower eukaryotes, but is absent in animals.[4] This selectivity makes IGPD an attractive target for the development of herbicides.[4][5]
The Histidine Biosynthesis Pathway
IGPD catalyzes the sixth step in the nine-step pathway of histidine biosynthesis.[2][3] Specifically, it facilitates the dehydration of D-erythro-1-(imidazol-4-yl)glycerol 3-phosphate (IGP) to form 3-(imidazol-4-yl)-2-oxopropyl phosphate (B84403) (IAP).[3][4] Inhibition of this step leads to the accumulation of imidazoleglycerol, the dephosphorylated precursor, and a deficiency in histidine, ultimately causing growth arrest.[6] In yeast, the gene encoding for IGPD is HIS3, and 3-AT is commonly used in yeast two-hybrid systems to select for strong protein-protein interactions that drive the expression of a HIS3 reporter gene to overcome the inhibition.[1]
Mode of Inhibition
3-AT acts as a competitive inhibitor of IGPD.[1][2] This mode of inhibition implies that 3-AT and the natural substrate, IGP, compete for binding to the active site of the enzyme. Structurally, 3-AT likely mimics a transition state or a portion of the substrate, allowing it to occupy the active site and prevent the catalytic dehydration of IGP. The crystal structure of Mycobacterium tuberculosis IGPD has confirmed that 3-AT binds within the active-site pocket of the enzyme.[7]
Quantitative Inhibition Data
Secondary Mechanism of Action: Inhibition of Catalase
In addition to its role in histidine biosynthesis, 3-AT is also a well-documented inhibitor of catalase (EC 1.11.1.6).[8][9][10] Catalase is a ubiquitous antioxidant enzyme that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen, protecting cells from oxidative damage.[11]
Mode of Inhibition
3-AT is a specific and irreversible inhibitor of catalase.[8][12] Its inhibitory action involves covalent binding to the active site of the enzyme.[8][9] This binding event inactivates the enzyme, and in some cases, can lead to the aggregation of catalase within peroxisomes.[8] The inhibition of catalase by 3-AT can lead to an accumulation of reactive oxygen species (ROS), which can have various downstream effects on cellular processes, including the induction of inflammatory responses.[10]
Quantitative Inhibition Data
The inhibitory potency of 3-AT against catalase has been quantified. The half-maximal inhibitory concentration (IC50) is a common measure of inhibitor effectiveness.
| Enzyme Source | pH | IC50 (µM) |
| Human Blood Erythrocyte Catalase | 7.5 | 23.21[12] |
| Human Blood Erythrocyte Catalase | 5.5 | 49.01[12] |
Experimental Protocols
Protocol for Determining Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition
Methodology:
-
Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing MgCl₂ and other necessary cofactors).
-
Substrate: Prepare a stock solution of imidazoleglycerol-phosphate (IGP).
-
Inhibitor: Prepare a stock solution of 3-amino-1,2,4-triazole (3-AT) in the assay buffer.
-
Enzyme: Use a purified preparation of IGPD.
-
-
Assay Procedure:
-
In a multi-well plate or cuvettes, add the assay buffer, the enzyme, and varying concentrations of 3-AT.
-
Pre-incubate the enzyme and inhibitor for a set period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow for binding.
-
Initiate the reaction by adding the substrate (IGP).
-
Monitor the formation of the product, imidazoleacetol-phosphate (IAP), over time by measuring the change in absorbance at a specific wavelength.
-
Include appropriate controls (no enzyme, no substrate, no inhibitor).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of inhibitor and substrate.
-
To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and the inhibitor.
-
Plot the data using Michaelis-Menten and Lineweaver-Burk plots to visualize the effect of the inhibitor on Vmax and Km.[13]
-
For competitive inhibition, an increase in the apparent Km with no change in Vmax is expected.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.[14]
-
Protocol for Determining Catalase Inhibition
Several methods exist for assaying catalase activity. A common method involves monitoring the decomposition of hydrogen peroxide (H₂O₂).
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer, pH 7.0.
-
Substrate: Prepare a solution of H₂O₂ in the assay buffer. The final concentration in the assay is typically in the millimolar range.
-
Inhibitor: Prepare serial dilutions of 3-AT in the assay buffer.
-
Sample: Prepare cell or tissue homogenates, or use purified catalase.
-
-
Assay Procedure (Microplate Format): [15]
-
To the wells of a UV-transparent 96-well plate, add the sample and varying concentrations of 3-AT.
-
Include a control with no inhibitor.
-
Pre-incubate for a specified time to allow for inhibitor binding.
-
Initiate the reaction by adding the H₂O₂ solution.
-
Immediately begin monitoring the decrease in absorbance at 240 nm using a microplate reader. This wavelength corresponds to the absorbance of H₂O₂.
-
-
Data Analysis:
-
The rate of decrease in absorbance is proportional to the catalase activity.
-
Calculate the percentage of inhibition for each concentration of 3-AT relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the 3-AT concentration.
-
Determine the IC50 value, which is the concentration of 3-AT that causes 50% inhibition of catalase activity.[14]
-
Conclusion
3-Amino-1,2,4-triazole is a versatile molecular probe with well-defined mechanisms of action against two distinct and important enzymes. Its primary role as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase has made it an invaluable tool in genetics and for herbicide development. Concurrently, its function as a specific, irreversible inhibitor of catalase provides a means to study oxidative stress and the cellular roles of this critical antioxidant enzyme. The experimental protocols outlined herein provide a framework for the quantitative assessment of these inhibitory activities, enabling further research into the biochemical consequences of 3-AT exposure and the development of novel inhibitors targeting these pathways.
References
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. 3-Amino-1,2,4-triazole [chemeurope.com]
- 3. Imidazoleglycerol-phosphate dehydratase - Wikipedia [en.wikipedia.org]
- 4. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of imidazole glycerol phosphate dehydratase inhibitors through 3-D database searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of 3-Amino-1,2,4-Triazole on Histidine Metabolism in Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effect of catalase-specific inhibitor 3-amino-1,2,4-triazole on yeast peroxisomal catalase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mmpc.org [mmpc.org]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Rapid Kinetic Microassay for Catalase Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Advent and Application of 3-Aminotriazole: A Technical Guide to its Core Role in Molecular Biology
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,2,4-triazole (3-AT), a heterocyclic organic compound, has carved a unique niche in the landscape of molecular biology research. Initially developed as a commercial herbicide in the 1950s, its potent and specific mechanism of action was later harnessed by scientists to unravel fundamental cellular processes. This technical guide provides an in-depth exploration of the discovery, history, and multifaceted applications of 3-AT, with a particular focus on its pivotal role as a selective agent in yeast genetics and protein-protein interaction studies.
Discovery and Early History: From Herbicide to Histidine Inhibitor
The journey of 3-AT began in the field of agriculture, where it was recognized for its herbicidal properties. Its activity was first reported in 1953, and it was subsequently patented as a herbicide and plant growth regulator in 1954.[1] The molecular underpinnings of its herbicidal action were elucidated in the mid-1960s. Seminal work by J. L. Hilton, P. C. Kearney, and B. N. Ames, as well as T. Klopotowski and A. Wiater in 1965, identified 3-AT as a competitive inhibitor of the enzyme imidazoleglycerol-phosphate dehydratase (IGPD), the product of the HIS3 gene in the histidine biosynthesis pathway.[2] This discovery laid the groundwork for its adoption as a powerful tool in the realm of molecular biology.
Mechanism of Action: Inducing Histidine Starvation
3-AT exerts its biological effects by competitively inhibiting imidazoleglycerol-phosphate dehydratase, a key enzyme in the biosynthesis of the amino acid histidine.[2][3] In the yeast Saccharomyces cerevisiae, this enzyme is encoded by the HIS3 gene. By blocking this step, 3-AT effectively creates a state of histidine starvation within the cell. This targeted inhibition has proven invaluable for studying cellular responses to amino acid deprivation and for developing sophisticated genetic screening systems.
Core Application in Yeast Genetics: The Yeast Two-Hybrid System
The most prominent application of 3-AT in molecular biology is within the yeast two-hybrid (Y2H) system, a powerful technique for identifying and characterizing protein-protein interactions. In a typical Y2H screen, the interaction between two proteins (a "bait" and a "prey") leads to the reconstitution of a functional transcription factor, which in turn drives the expression of a reporter gene. The HIS3 gene is a commonly used reporter in this system.
However, some "bait" proteins can independently activate the reporter gene, leading to false-positive results. This is where 3-AT becomes indispensable. By adding 3-AT to the growth medium, a basal level of HIS3 expression is no longer sufficient for cell survival. Only a strong interaction between the bait and prey, leading to robust activation of the HIS3 reporter, can produce enough imidazoleglycerol-phosphate dehydratase to overcome the competitive inhibition by 3-AT and allow the yeast to grow on a histidine-deficient medium.[4] This allows researchers to titrate the stringency of the selection, thereby reducing the number of false positives and isolating high-affinity protein-protein interactions.[4]
The General Amino Acid Control (GAAC) Pathway
The histidine starvation induced by 3-AT triggers a well-characterized signaling cascade in yeast known as the General Amino Acid Control (GAAC) pathway. This pathway is a master regulatory network that allows cells to respond to amino acid scarcity by upregulating the expression of genes involved in amino acid biosynthesis.
Upon histidine starvation, uncharged tRNAs accumulate and activate the protein kinase Gcn2. Activated Gcn2 then phosphorylates the alpha subunit of the eukaryotic translation initiation factor 2 (eIF2α). This phosphorylation leads to a global decrease in protein synthesis but paradoxically increases the translation of the mRNA encoding the transcription factor Gcn4. Gcn4, in turn, binds to specific DNA sequences (GCREs) in the promoters of numerous amino acid biosynthetic genes, including HIS3, leading to their transcriptional activation.[5][6] This intricate regulatory mechanism ensures that the cell can mount a coordinated response to overcome amino acid limitation.
Quantitative Data on 3-AT Inhibition
The inhibitory effect of 3-AT and other compounds on imidazoleglycerol-phosphate dehydratase has been quantitatively assessed in various studies. The following table summarizes key inhibitory constants.
| Inhibitor | Enzyme Source | Inhibition Type | Ki | IC50 | Reference |
| 3-Amino-1,2,4-triazole (3-AT) | Saccharomyces cerevisiae | Competitive | - | - | [2] |
| 3-Amino-1,2,4-triazole (3-AT) | Arabidopsis thaliana | - | - | 250-526 nM | [7] |
| (+)-7 (a triazole derivative) | Wheat Germ | - | 10 ± 1.6 nM | 18 nM | [8] |
| (-)-7 (a triazole derivative) | Wheat Germ | - | - | 1800 nM | [8] |
| syn-6 (a phosphonate (B1237965) derivative) | Wheat Germ | - | - | 110 nM | [8] |
| anti-5 (a phosphonate derivative) | Wheat Germ | - | - | 1.45 µM | [8] |
Experimental Protocols
Key Experiment: Yeast Two-Hybrid (Y2H) Screen with 3-AT Selection
This protocol outlines the general steps for performing a yeast two-hybrid screen using 3-AT to select for strong protein-protein interactions.
1. Yeast Strain and Plasmids:
-
Yeast Strain: A strain deficient in histidine biosynthesis (e.g., his3Δ) and containing the HIS3 gene under the control of a GAL4-responsive promoter integrated into its genome.
-
Bait Plasmid: Expresses the protein of interest fused to the GAL4 DNA-binding domain (DBD).
-
Prey Plasmid: Expresses a library of proteins fused to the GAL4 activation domain (AD).
2. Transformation:
-
Co-transform the yeast strain with the bait plasmid and the prey library plasmids using a standard yeast transformation protocol (e.g., lithium acetate/polyethylene glycol method).
3. Initial Selection:
-
Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (B10760876) (SD/-Trp/-Leu) to select for cells that have taken up both the bait and prey plasmids.
-
Incubate at 30°C for 2-4 days until colonies appear.
4. Selection for Interaction with 3-AT:
-
Replica-plate the colonies from the SD/-Trp/-Leu plates onto SD medium lacking tryptophan, leucine, and histidine (SD/-Trp/-Leu/-His) and supplemented with a specific concentration of 3-AT.
-
The optimal concentration of 3-AT (typically ranging from 1 mM to 50 mM) should be determined empirically for each bait protein to minimize background growth.[4]
-
Incubate the plates at 30°C for 3-7 days.
5. Identification of Positive Interactions:
-
Colonies that grow on the selective medium containing 3-AT are considered positive interactors.
-
Isolate the prey plasmids from the positive yeast colonies.
-
Sequence the prey plasmids to identify the interacting proteins.
6. Validation of Interactions:
-
Perform further experiments, such as co-immunoprecipitation or in vitro binding assays, to validate the interactions identified in the Y2H screen.
Visualizations
Conclusion
From its origins as a potent herbicide to its current status as a sophisticated tool in molecular biology, 3-Amino-1,2,4-triazole has proven to be an invaluable asset to the scientific community. Its specific and well-characterized mechanism of action as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase has enabled researchers to dissect the intricate cellular responses to amino acid starvation and to refine powerful genetic screens for protein-protein interactions. A thorough understanding of the history, mechanism, and proper application of 3-AT is essential for any researcher leveraging its capabilities in their experimental designs. As research continues to push the boundaries of our understanding of cellular networks, the legacy of 3-AT as a fundamental tool in molecular biology is certain to endure.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-AT [bio.net]
- 3. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Gcn4 co‐ordinates morphogenetic and metabolic responses to amino acid starvation in Candida albicans | The EMBO Journal [link.springer.com]
- 7. researchgate.net [researchgate.net]
- 8. electronicsandbooks.com [electronicsandbooks.com]
3-Amino-1,2,4-triazole (3-AT) as a Competitive Inhibitor of Imidazoleglycerol-Phosphate Dehydratase: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imidazoleglycerol-phosphate dehydratase (IGPD) is a crucial enzyme in the histidine biosynthesis pathway, responsible for the conversion of imidazoleglycerol phosphate (B84403) (IGP) to imidazole (B134444) acetol phosphate (IAP).[1][2] This pathway is essential for the survival of plants, bacteria, and fungi, but is absent in animals, making IGPD an attractive target for the development of herbicides and antimicrobial agents.[1][3] 3-amino-1,2,4-triazole (3-AT), a potent herbicide, has been identified as a competitive inhibitor of IGPD.[1][4] This technical guide provides an in-depth overview of 3-AT's interaction with IGPD, including quantitative inhibition data, detailed experimental protocols for its study, and visualizations of the relevant biological and experimental processes.
Mechanism of Action
3-AT acts as a competitive inhibitor of IGPD, meaning it binds to the active site of the enzyme and directly competes with the natural substrate, IGP.[1] The structural similarity between the triazole ring of 3-AT and the imidazole ring of IGP allows it to occupy the active site, thereby preventing the substrate from binding and halting the catalytic reaction.[4][5] This inhibition is reversible, and its efficacy is dependent on the relative concentrations of the inhibitor and the substrate.
Quantitative Inhibition Data
The inhibitory potency of 3-AT and other triazole-based compounds against IGPD has been quantified through various studies. The key parameters are the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 value represents the concentration of the inhibitor required to reduce enzyme activity by 50%, while the Ki is the dissociation constant of the enzyme-inhibitor complex, with a lower Ki value indicating a higher binding affinity.
| Inhibitor | Enzyme Source | Inhibition Parameter | Value | Reference |
| 3-Amino-1,2,4-triazole (3-AT) | Not Specified | IC50 | 20 µM | [6] |
| 3-Amino-1,2,4-triazole (3-AT) | Not Specified | Ki | 30 µM | [6] |
| Triazole Phosphonate 1 | Wheat Germ | Ki | 8.5 ± 1.4 nM | [7] |
| Triazole Phosphonate 2 | Wheat Germ | Ki | 10 ± 1.6 nM | [7] |
| Triazole Phosphonate 3 | Wheat Germ | Ki | 40 ± 6.5 nM | [7] |
Experimental Protocols
Enzyme Inhibition Assay for IGPD
This protocol outlines a spectrophotometric method to determine the inhibitory effect of 3-AT on IGPD activity. The assay is based on the quantification of the product, imidazole acetol phosphate (IAP), which is dephosphorylated and then measured by its absorbance.
Materials:
-
Purified IGPD enzyme
-
Imidazoleglycerol phosphate (IGP) substrate solution
-
3-Amino-1,2,4-triazole (3-AT) inhibitor solution
-
Assay Buffer: 50 mM Bistris-propane-HCl, pH 6.7
-
2-Mercaptoethanol (100 mM)
-
Manganese Chloride (MnCl2) (1 mM)
-
Alkaline Phosphatase
-
5 N Sodium Hydroxide (NaOH)
-
Spectrophotometer capable of measuring absorbance at 370 nm
-
96-well microplate (optional, for higher throughput)
Procedure:
-
Reaction Mixture Preparation: In a suitable reaction vessel (e.g., microcentrifuge tube or well of a microplate), prepare the assay mixture containing:
-
Initiation of Reaction: Start the reaction by adding the IGPD enzyme to the mixture.
-
Incubation: Incubate the reaction mixture at 30°C for 20 minutes.[6]
-
Product Dephosphorylation: Stop the reaction and dephosphorylate the formed IAP by adding alkaline phosphatase.
-
Quantification: Add 5 N NaOH to the mixture. This converts the imidazoleacetol to its enol form, which can be quantified by measuring the absorbance at 370 nm using a spectrophotometer.[6]
-
Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Plot the data using methods such as Lineweaver-Burk or Dixon plots to determine the type of inhibition and calculate the Ki value.
Visualizations
Histidine Biosynthesis Pathway
The following diagram illustrates the position of Imidazoleglycerol-Phosphate Dehydratase (IGPD) within the broader context of the histidine biosynthesis pathway.
Caption: The role of IGPD in the histidine biosynthesis pathway.
Experimental Workflow for IGPD Inhibition Assay
This diagram outlines the key steps involved in the experimental procedure to assess the inhibition of IGPD by 3-AT.
Caption: Workflow for determining IGPD inhibition by 3-AT.
Logical Relationship of Competitive Inhibition
This diagram illustrates the principle of competitive inhibition, where the inhibitor (3-AT) competes with the substrate (IGP) for the active site of the enzyme (IGPD).
Caption: Competitive inhibition of IGPD by 3-AT.
References
- 1. Imidazoleglycerol-phosphate dehydratase - Wikipedia [en.wikipedia.org]
- 2. IGPD - Creative Enzymes [creative-enzymes.com]
- 3. Characterization of a triazole scaffold compound as an inhibitor of Mycobacterium tuberculosis imidazoleglycerol-phosphate dehydratase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal Structures Reveal that the Reaction Mechanism of Imidazoleglycerol-Phosphate Dehydratase Is Controlled by Switching Mn(II) Coordination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. researchgate.net [researchgate.net]
Foundational Research on the Biological Effects of 3-amino-1,2,4-triazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-1,2,4-triazole (3-AT), also known as amitrole (B94729), is a heterocyclic organic compound with significant biological activity. It is widely recognized as a herbicide and a potent inhibitor of several key enzymes, making it a subject of extensive research in toxicology, molecular biology, and drug development. This technical guide provides an in-depth overview of the foundational research on the biological effects of 3-AT, with a focus on its molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols.
Core Biological Effects and Mechanisms of Action
3-AT exerts its biological effects through multiple mechanisms, primarily centered around enzyme inhibition and the induction of oxidative stress. These actions lead to a cascade of cellular events, impacting various signaling pathways and physiological processes.
Enzyme Inhibition
3-AT is a well-characterized inhibitor of several enzymes, most notably catalase and imidazoleglycerol-phosphate dehydratase.
-
Catalase Inhibition: 3-AT is a specific and irreversible inhibitor of catalase, an essential enzyme in the antioxidant defense system that catalyzes the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[1][2][3] This inhibition occurs through the covalent binding of 3-AT to the active site of the enzyme.[1][4] The reduction in catalase activity leads to an accumulation of intracellular H₂O₂, a key contributor to oxidative stress.
-
Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition: In yeast and plants, 3-AT acts as a competitive inhibitor of imidazoleglycerol-phosphate dehydratase (encoded by the HIS3 gene in yeast), an enzyme involved in the biosynthesis of the amino acid histidine.[5][6] This inhibition forms the basis of its herbicidal activity and its use as a selection agent in yeast two-hybrid systems.
Induction of Oxidative Stress
By inhibiting catalase, 3-AT disrupts the cellular redox balance, leading to an increase in reactive oxygen species (ROS), particularly hydrogen peroxide. This accumulation of ROS can cause damage to cellular components, including lipids, proteins, and DNA. A metabolite of 3-AT, 3-amino-5-mercapto-1,2,4-triazole (B94436) (AMT), has been shown to induce oxidatively generated DNA damage in the presence of Cu(II), potentially contributing to its carcinogenic effects.[7]
Modulation of Signaling Pathways
The increase in intracellular ROS and other cellular perturbations caused by 3-AT can modulate various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. Activation of NF-κB has been observed in response to 3-AT-induced oxidative stress, leading to the transcription of pro-inflammatory genes.
Quantitative Data on Biological Effects
The following tables summarize quantitative data from various studies on the biological effects of 3-amino-1,2,4-triazole.
| Target Enzyme | Organism/System | Inhibition Type | IC₅₀ / Kᵢ | Reference(s) |
| Catalase | Human Erythrocytes | Irreversible | pH 7.5: 23.21 µM | [2] |
| Catalase | Human Erythrocytes | Irreversible | pH 5.5: 49.01 µM | [2] |
| Imidazoleglycerol-Phosphate Dehydratase | Acanthamoeba | Competitive | IC₅₀: 250–526 nM | [8] |
| Thyroid Peroxidase | Rat | - | - | [3] |
| Biological Effect | Test System | Concentration/Dose | Observed Effect | Reference(s) |
| Inhibition of Intracellular Growth | Brucella abortus in RAW 264.7 cells | 3 mM | Significant inhibition of bacterial growth | [9] |
| Induction of Oxidative Stress (ROS accumulation) | RAW 264.7 cells | 3 mM | Increased intracellular ROS levels | [9] |
| Inhibition of NF-κB Translocation | RAW 264.7 cells | 3 mM | Reduced nuclear translocation of p65 and p50 subunits | [9] |
| Hepatotoxicity | Phenobarbitone-treated starved rats | 1 g/kg | Moderate liver necrosis | [10] |
| Fat Loss | Mice with high-fat diet-induced metabolic syndrome | 500 mg·kg⁻¹·24 h⁻¹ for 12 weeks | Prevention of HFD-induced obesity and fat loss | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of 3-amino-1,2,4-triazole's biological effects.
Catalase Inhibition Assay
This protocol is adapted from studies on the inhibition of catalase by 3-AT.[2]
Objective: To determine the in vitro inhibitory effect of 3-amino-1,2,4-triazole on catalase activity.
Materials:
-
3-amino-1,2,4-triazole (3-AT) stock solution
-
Hydrogen peroxide (H₂O₂) solution (30 mM)
-
Phosphate (B84403) buffer (50 mM, pH 7.4)
-
Purified catalase enzyme or cell lysate containing catalase
-
Spectrophotometer capable of reading at 240 nm
-
Quartz cuvettes
Procedure:
-
Prepare a reaction mixture in a quartz cuvette containing phosphate buffer and the catalase enzyme source.
-
Add varying concentrations of 3-AT to the reaction mixture and incubate for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Initiate the enzymatic reaction by adding the H₂O₂ substrate to the cuvette.
-
Immediately measure the decrease in absorbance at 240 nm over time using the spectrophotometer. The rate of decrease in absorbance is proportional to the catalase activity.
-
Calculate the percentage of inhibition for each 3-AT concentration relative to a control reaction without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the 3-AT concentration to determine the IC₅₀ value.
NF-κB Activation Assay (Western Blot for Nuclear Translocation)
This protocol is a general method for assessing NF-κB activation by measuring the translocation of the p65 subunit from the cytoplasm to the nucleus.[12]
Objective: To determine the effect of 3-amino-1,2,4-triazole on the nuclear translocation of the NF-κB p65 subunit in cultured cells.
Materials:
-
Cultured cells (e.g., RAW 264.7 macrophages)
-
3-amino-1,2,4-triazole (3-AT)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Nuclear and cytoplasmic extraction reagents
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blotting apparatus
-
Primary antibodies: anti-NF-κB p65, anti-Lamin B1 (nuclear marker), anti-GAPDH (cytoplasmic marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of 3-AT for a specified time. Include a positive control (e.g., LPS) and an untreated control.
-
After treatment, wash the cells with ice-cold PBS and harvest them.
-
Perform nuclear and cytoplasmic fractionation using a commercial kit or a standard protocol.
-
Determine the protein concentration of the nuclear and cytoplasmic extracts using a protein assay.
-
Separate equal amounts of protein from each fraction by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the p65 signal in the nuclear fraction to the Lamin B1 signal and in the cytoplasmic fraction to the GAPDH signal to quantify the translocation.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol outlines the steps for measuring changes in gene expression in response to 3-AT treatment.[13][14][15][16]
Objective: To quantify the relative expression of target genes in cells treated with 3-amino-1,2,4-triazole.
Materials:
-
Cultured cells or tissue samples
-
3-amino-1,2,4-triazole (3-AT)
-
RNA extraction kit
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific primers for target and reference genes
-
Real-time PCR instrument
Procedure:
-
Treat cells or tissues with 3-AT as described in the NF-κB assay protocol.
-
Isolate total RNA from the samples using an RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer or a bioanalyzer.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
Set up the qPCR reactions in a 96- or 384-well plate. Each reaction should contain the qPCR master mix, gene-specific primers, and cDNA template. Include no-template controls for each primer set.
-
Run the qPCR plate on a real-time PCR instrument using a standard thermal cycling protocol (denaturation, annealing, and extension).
-
Analyze the qPCR data using the ∆∆Ct method or a standard curve method to determine the relative expression of the target genes, normalized to one or more stable reference genes.
Visualizations
Signaling Pathway Diagram
Caption: Signaling pathway of 3-amino-1,2,4-triazole-induced NF-κB activation.
Experimental Workflow Diagram
Caption: Workflow for assessing oxidative stress induced by 3-amino-1,2,4-triazole.
Conclusion
3-amino-1,2,4-triazole is a molecule with profound and diverse biological effects, primarily stemming from its ability to inhibit key enzymes and induce oxidative stress. This guide has provided a comprehensive overview of the foundational research, including quantitative data and detailed experimental protocols, to aid researchers, scientists, and drug development professionals in their understanding and future investigations of this compound. The provided information serves as a critical resource for designing new experiments, interpreting results, and exploring the potential applications and toxicological implications of 3-amino-1,2,4-triazole.
References
- 1. researchgate.net [researchgate.net]
- 2. The effect of 3-amino-1,2,4-triazole on the phenobarbtial-induced formation of hepatic microsomal membranes [pubmed.ncbi.nlm.nih.gov]
- 3. Development of a thyroperoxidase inhibition assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of 3-amino-1,2,4-triazole on in vivo formation of liver triglyceride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting [frontiersin.org]
- 6. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Oxidatively generated DNA damage induced by 3-amino-5-mercapto-1,2,4-triazole, a metabolite of carcinogenic amitrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. cyberleninka.ru [cyberleninka.ru]
- 10. The hepatotoxicity of 3-amino-1,2,4-triazole and carbon disulphide in phenobarbitone-treated starved rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 3-Amino-1,2,4-Triazole Induces Quick and Strong Fat Loss in Mice with High Fat-Induced Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 13. gene-quantification.de [gene-quantification.de]
- 14. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. An optimized protocol for stepwise optimization of real-time RT-PCR analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 定量PCRの基礎 [sigmaaldrich.com]
3-Amino-1,2,4-triazole: A Comprehensive Technical Review of Its Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,2,4-triazole (3-AT), a versatile heterocyclic compound, has garnered significant attention across diverse scientific and industrial domains. Its unique chemical structure, featuring a triazole ring with an amino substituent, imparts a range of biological and chemical activities. This technical guide provides an in-depth review of the multifaceted applications of 3-AT, with a focus on its utility in agriculture, biochemical research, medicinal chemistry, and industrial processes. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in work involving this compound.
Core Applications of 3-Amino-1,2,4-triazole
The applications of 3-amino-1,2,4-triazole are broad, spanning from large-scale agricultural use to highly specific roles in molecular biology research and as a foundational scaffold in drug discovery.
Agricultural Applications
In the agricultural sector, 3-AT is widely known by its common name, amitrole (B94729). It functions as a non-selective, systemic herbicide used for the control of a broad spectrum of annual and perennial broadleaf weeds and grasses.[1][2][3][4][5] Its mode of action in plants involves the inhibition of two key enzymes: imidazoleglycerol-phosphate dehydratase in the histidine biosynthesis pathway and catalase, leading to chlorosis and eventual plant death.[6][7]
Herbicidal Efficacy of Amitrole
The application rates of amitrole vary depending on the target weed species and the desired level of control. The following table summarizes typical application rates for various weeds.
| Target Weed | Application Rate | Water Volume | Notes |
| Annual Broadleaf Weeds & Easy-to-kill Grasses | 10 ml per 1 litre of water or 1 litre/100 litres water | Apply as a light wetting spray | Best results are on actively growing weeds.[1][2] |
| Harder-to-kill Weeds (e.g., Cape ivy, dock, wandering jew) | 20 ml per 1 litre of water or 2 litres/100 litres water | Apply to complete coverage | Repeat applications may be necessary.[1][2] |
| Couch and Indian Doab | 12 - 15 litres/ha | 200 - 400 litres/ha | Best results are achieved after cultivation to stimulate new growth.[1] |
| Quackgrass | 3 - 4 kg/ha | 15 - 20 L/ha equivalent | Apply when growth is 10 to 15 cm high.[3] |
| Dandelion | 1 - 3 kg/ha | 5 - 15 L/ha equivalent | Treat when weeds are young and actively growing.[3] |
| Milkweed | 4.5 - 6.75 kg/ha | 22 - 35 L/ha equivalent | Spray in early summer when the majority of shoots have emerged.[3] |
Biochemical and Molecular Biology Research
3-AT is an invaluable tool in biochemical and molecular biology research, primarily due to its specific enzyme-inhibiting properties.
Catalase Inhibition
3-amino-1,2,4-triazole is a well-established and specific inhibitor of catalase, an enzyme that catalyzes the decomposition of hydrogen peroxide to water and oxygen.[8] This inhibition is irreversible and occurs through covalent binding to the active site of the enzyme.[9] This property makes 3-AT a useful tool for studying oxidative stress and the role of catalase in various biological processes.
A study on a carboxylic acid derivative of 3-AT, 3-amino-1,2,4-triazole-5-carboxylic acid (ATZc), demonstrated pH-dependent inhibition of human blood erythrocyte catalase, with the strongest inhibition observed at pH 7.5.[9]
| Compound | pH | IC50 (µM) |
| 3-amino-1,2,4-triazole-5-carboxylic acid (ATZc) | 5.5 | 49.01[9] |
| 3-amino-1,2,4-triazole-5-carboxylic acid (ATZc) | 7.5 | 23.21[9] |
Yeast Two-Hybrid Systems
In the realm of molecular biology, 3-AT is a critical component of the yeast two-hybrid (Y2H) system, a powerful technique for identifying protein-protein interactions.[10][11] The Y2H system often utilizes a HIS3 reporter gene, which can have a basal level of expression leading to false positives. 3-AT is a competitive inhibitor of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase.[6] By adding 3-AT to the growth medium at appropriate concentrations, this leaky expression can be suppressed, thereby increasing the stringency of the screen and reducing the number of false-positive interactions.[12][13][14]
Medicinal Chemistry and Drug Development
The 1,2,4-triazole (B32235) scaffold, including the 3-amino-1,2,4-triazole core, is a privileged structure in medicinal chemistry, appearing in a wide array of therapeutic agents. Derivatives of 3-AT have been synthesized and investigated for various pharmacological activities, including anticancer and antifungal properties.
Anticancer and Antifungal Potential of 1,2,4-Triazole Derivatives
While specific quantitative data for the parent 3-amino-1,2,4-triazole as an anticancer or antifungal agent is limited in the reviewed literature, numerous studies have demonstrated the potent activity of its derivatives. This highlights the importance of the 3-AT scaffold as a starting point for the development of novel therapeutic agents. The following tables summarize the in vitro activity of some 1,2,4-triazole derivatives against various cancer cell lines and fungal species.
Anticancer Activity of Selected 1,2,4-Triazole Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) |
| Thieno[2,3-c]pyridine derivative 6i | HSC3 (Head and Neck Cancer) | 10.8[15] |
| Thieno[2,3-c]pyridine derivative 6i | T47D (Breast Cancer) | 11.7[15] |
| Thieno[2,3-c]pyridine derivative 6i | RKO (Colorectal Cancer) | 12.4[15] |
| 3-Benzyloxyhydantoin derivative 5g | K562 (Leukemia) | 0.04[16] |
| 3-Benzyloxyhydantoin derivative 6g | K562 (Leukemia) | 0.01[16] |
| 1,2,3-Triazole linked Tetrahydrocurcumin 4g | HCT-116 (Colon Carcinoma) | 1.09[17] |
Antifungal Activity of Selected 1,2,4-Triazole Derivatives
| Compound Class | Fungal Species | MIC (µg/mL) |
| Coumarin (B35378) derivative 7 | HEPG2-1 | - |
| Coumarin derivative 12 | HEPG2-1 | - |
Note: Specific MIC values for the coumarin derivatives were not provided in the source, but they were reported to have promising anticancer activity.
Industrial Applications
Beyond its biological applications, 3-amino-1,2,4-triazole also finds utility in various industrial processes, most notably as a corrosion inhibitor.
Corrosion Inhibition
3-AT and its derivatives have been shown to be effective corrosion inhibitors for various metals and alloys, particularly mild steel, in acidic environments.[18][19][20][21] These compounds adsorb onto the metal surface, forming a protective layer that inhibits both anodic and cathodic reactions, thus preventing corrosion. The inhibition efficiency is dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive medium.
Corrosion Inhibition Efficiency of 3-Amino-1,2,4-triazole and its Derivatives on Mild Steel
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Temperature (K) |
| 3-amino-1,2,4-triazole (3-AT) | HCl solution | Optimum concentration | - | - |
| 3-amino-5-methylthio-1H-1,2,4-triazole (AMTTA) | Acid Chloride | Increasing concentration | Increased efficiency | - |
| 3,5-diaryl-4-amino-1,2,4-triazole (3,4-MAT) | 1.0 M HCl | 1 x 10⁻⁴ M | 98.5 | - |
| 4-(4-methoxybenzylidene)amino-5-pyridin-3-yl-3-thio-1,2,4-triazole (MAPTT) | 1 M HCl | 0.5 mM | 92.7 (after 48h) | 303-333 |
Experimental Protocols
This section provides detailed methodologies for key experiments involving 3-amino-1,2,4-triazole.
Whole-Plant Bioassay for Herbicidal Efficacy
This protocol is adapted from standard methods for assessing the efficacy of herbicides.[22][23][24]
1. Plant Material and Growth Conditions:
- Select a weed species known to be susceptible to amitrole (e.g., Lolium perenne or a common broadleaf weed).
- Sow seeds in pots containing a standard potting mix.
- Grow the plants in a greenhouse or controlled environment chamber with standardized conditions (e.g., 25°C/20°C day/night temperature, 16-hour photoperiod).
- Water the plants as needed to maintain adequate soil moisture.
2. Herbicide Application:
- Prepare a stock solution of 3-amino-1,2,4-triazole (amitrole) in water.
- From the stock solution, prepare a series of dilutions to achieve the desired application rates (e.g., corresponding to 0.5x, 1x, and 2x the recommended field rate).
- When the plants have reached the appropriate growth stage (e.g., 2-4 true leaves), apply the herbicide solutions using a laboratory sprayer calibrated to deliver a consistent volume per unit area.
- Include a control group of plants that are sprayed with water only.
3. Efficacy Assessment:
- After a set period (e.g., 21 days), visually assess the plants for signs of herbicide injury, such as chlorosis, necrosis, and growth inhibition.
- Assign a percentage control rating to each plant, where 0% represents no effect and 100% represents complete plant death.
- For a more quantitative assessment, harvest the above-ground biomass of each plant, dry it in an oven at 60°C for 72 hours, and record the dry weight.
- Calculate the percent reduction in dry weight for each treatment compared to the control.
Yeast Two-Hybrid (Y2H) Screening Protocol
This protocol outlines the general steps for using 3-AT to increase the stringency of a yeast two-hybrid screen.[10][11][12][13][14]
1. Yeast Strain and Plasmids:
- Use a yeast strain that contains a HIS3 reporter gene (e.g., AH109 or Y187).
- Your "bait" protein is fused to the DNA-binding domain (DBD) of a transcription factor (e.g., GAL4) in one plasmid.
- A library of "prey" proteins is fused to the activation domain (AD) of the same transcription factor in a second plasmid.
2. Yeast Transformation and Mating:
- Transform the bait plasmid into one yeast mating type (e.g., MATa) and the prey library into the opposite mating type (e.g., MATα).
- Mate the two yeast strains to allow for the co-expression of the bait and prey fusion proteins.
3. Selection of Diploids and Interaction Screening:
- Plate the mated yeast on a minimal medium lacking leucine (B10760876) and tryptophan to select for diploid cells containing both plasmids.
- To screen for protein-protein interactions, plate the diploid yeast on a selective medium that also lacks histidine (-Leu, -Trp, -His).
- To increase the stringency of the screen, add 3-amino-1,2,4-triazole to the selective medium. The optimal concentration of 3-AT (typically ranging from 1 mM to 50 mM) needs to be determined empirically for each bait protein to suppress background growth without inhibiting the growth of true positive interactors.
4. Identification of Positive Interactions:
- Colonies that grow on the selective medium containing 3-AT are considered potential positive interactors.
- Isolate the prey plasmids from these colonies and sequence the inserts to identify the interacting proteins.
Evaluation of Corrosion Inhibition by Electrochemical Impedance Spectroscopy (EIS)
This protocol describes the use of EIS to quantify the effectiveness of 3-AT as a corrosion inhibitor.[18][19][20][21][25][26][27][28][29][30]
1. Materials and Equipment:
- A three-electrode electrochemical cell.
- A working electrode made of the metal to be tested (e.g., mild steel).
- A reference electrode (e.g., saturated calomel (B162337) electrode, SCE).
- A counter electrode (e.g., platinum wire).
- A potentiostat with EIS capabilities.
- The corrosive medium (e.g., 1 M HCl).
- 3-amino-1,2,4-triazole.
2. Experimental Procedure:
- Prepare the corrosive solution and a series of solutions containing different concentrations of 3-AT.
- Polish the working electrode to a mirror finish, clean it, and immerse it in the test solution within the electrochemical cell.
- Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state.
- Perform the EIS measurement by applying a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
3. Data Analysis:
- The EIS data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance).
- Model the electrochemical system using an equivalent electrical circuit. The simplest model for a corroding system with an inhibitor includes the solution resistance (Rs), the charge transfer resistance (Rct), and the double-layer capacitance (Cdl).
- The value of Rct is inversely proportional to the corrosion rate. A higher Rct value in the presence of the inhibitor indicates better corrosion protection.
- Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(Rct(inh) - Rct(blank)) / Rct(inh)] x 100 where Rct(inh) is the charge transfer resistance with the inhibitor and Rct(blank) is the charge transfer resistance without the inhibitor.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key mechanisms and workflows related to the applications of 3-amino-1,2,4-triazole.
Caption: Inhibition of Histidine Biosynthesis by 3-Amino-1,2,4-triazole.
Caption: Mechanism of Irreversible Inhibition of Catalase by 3-Amino-1,2,4-triazole.
References
- 1. arxada.co.nz [arxada.co.nz]
- 2. grosafe.co.nz [grosafe.co.nz]
- 3. chemrobotics.com [chemrobotics.com]
- 4. 4farmers.com.au [4farmers.com.au]
- 5. cdn.nufarm.com [cdn.nufarm.com]
- 6. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting [frontiersin.org]
- 8. Intracellular Growth Inhibition and Host Immune Modulation of 3-Amino-1,2,4-triazole in Murine Brucellosis [mdpi.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 11. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Anticancer Evaluation and Docking Study of 3- Benzyloxyhydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, Anticancer Activity, and Molecular Docking of New 1,2,3-Triazole Linked Tetrahydrocurcumin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. electrochemsci.org [electrochemsci.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. derpharmachemica.com [derpharmachemica.com]
- 22. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 23. researchgate.net [researchgate.net]
- 24. cambridge.org [cambridge.org]
- 25. Corrosion Protection of Mild Steel in Acidic Media by a Triazole-Based Inhibitor: Mechanistic Insights and Performance Evaluation [pccc.icrc.ac.ir]
- 26. ijcsi.pro [ijcsi.pro]
- 27. researchgate.net [researchgate.net]
- 28. rosap.ntl.bts.gov [rosap.ntl.bts.gov]
- 29. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 30. Evaluation of oilfield corrosion inhibitors by electrochemical impedance spectroscopy (EIS) (Book) | OSTI.GOV [osti.gov]
An In-depth Technical Guide to the Herbicidal Properties of 3-amino-1,2,4-triazole (Amitrole)
Introduction
3-amino-1,2,4-triazole, commonly known as amitrole (B94729), is a non-selective, systemic triazole herbicide used to control a wide range of annual and perennial broadleaf weeds, grasses, and aquatic weeds in non-cropland areas.[1][2][3] Chemically, it is a heterocyclic organic compound consisting of a 1,2,4-triazole (B32235) ring substituted with an amino group.[1][4] Amitrole is readily absorbed by both the leaves and roots of plants and is translocated throughout the plant, with a tendency to accumulate in the meristematic regions, which are sites of active cell division and growth.[2][4][5] Its herbicidal activity manifests as characteristic chlorosis (yellowing) and bleaching of the foliage, ultimately leading to plant death.[4][5] This guide provides a detailed examination of the biochemical mechanisms underlying amitrole's phytotoxicity, presents quantitative data on its effects, and outlines key experimental protocols for its evaluation.
Primary Mechanism of Action: Inhibition of Histidine Biosynthesis
The principal mode of action for amitrole is the competitive inhibition of an essential enzyme in the histidine biosynthesis pathway: imidazoleglycerol-phosphate dehydratase (IGPD).[1][6][7] This enzyme catalyzes the sixth step in histidine production, converting D-erythro-imidazole glycerol (B35011) phosphate (B84403) (IGP) to imidazole (B134444) acetol phosphate (IAP).[1][8][9] By blocking this crucial step, amitrole depletes the plant's supply of histidine, an essential amino acid required for protein synthesis and overall growth. The inhibition of IGPD leads to the accumulation of the substrate, imidazoleglycerol, within plant cells, a key indicator of this mode of action.[10][11]
Data on Enzyme Inhibition
While amitrole was the first known inhibitor of IGPD, its potency is moderate compared to newer, specifically designed triazole phosphonate (B1237965) compounds.[12][13] This highlights the potential for developing more selective herbicides targeting this pathway.
| Compound | Enzyme Target | Inhibition Value | Reference |
| Amitrole | Imidazoleglycerol-Phosphate Dehydratase (IGPD) | IC₅₀ = 20 µM | [12] |
| Triazole Phosphonate 1 | Imidazoleglycerol-Phosphate Dehydratase (IGPD) | Kᵢ = 40 nM | [13] |
| Triazole Phosphonate 2 | Imidazoleglycerol-Phosphate Dehydratase (IGPD) | Kᵢ = 10 nM | [13] |
| Triazole Phosphonate 3 | Imidazoleglycerol-Phosphate Dehydratase (IGPD) | Kᵢ = 8.5 nM | [13] |
Secondary Mechanism of Action: Disruption of Carotenoid Biosynthesis
In addition to its effects on amino acid synthesis, amitrole is a potent inhibitor of carotenoid biosynthesis.[14][15][16] Carotenoids are vital pigments that protect chlorophyll (B73375) from photodestruction (damage by light) and play a crucial role in the assembly of chloroplasts. Amitrole's interference with this pathway leads to the accumulation of colorless carotenoid precursors, including phytoene, phytofluene, and ζ-carotene.[17][18][19][20]
Without the protective quenching effect of carotenoids, chlorophyll is rapidly destroyed by light, a process known as photobleaching.[17][18] This leads to the characteristic white or albino appearance of treated plants and the disruption of chloroplast structure, ultimately halting photosynthesis.[4][5][20] This mechanism classifies amitrole as a Group Q herbicide.[14][21]
Data on Carotenoid Precursor Accumulation
Studies on etiolated wheat seedlings treated with amitrole have confirmed the accumulation of specific carotenoid precursors, demonstrating the site of inhibition.
| Treatment | Accumulated Precursors | Consequence | Reference |
| Amitrole | Phytoene, Phytofluene, ζ-Carotene | Inhibition of carotenogenesis, leading to chlorophyll photodestruction. | [17][18][19] |
| Pyriclor (B156802) | Phytoene, Phytofluene, ζ-Carotene | Similar mechanism of action to Amitrole. | [17][18][19] |
| Dichlormate | ζ-Carotene | Inhibition at a later step in the desaturation sequence. | [17][18][19] |
Other Biochemical Effects
Beyond its two primary mechanisms, amitrole has been shown to affect other cellular processes:
-
Catalase Inhibition: Amitrole can inhibit the activity of catalase, a metalloenzyme that protects cells from oxidative damage by breaking down hydrogen peroxide.[16][22][23]
-
Chloroplast Development: The herbicide has been observed to hinder the normal development of chloroplasts and interfere with the formation of chloroplastic ribosomes.[19][20]
Data on Aquatic Toxicology
The environmental fate and impact of amitrole are important considerations. It is highly soluble in water, which can lead to contamination of surface and groundwater.[5][24]
| Organism Type | Species | Test | Value | Reference |
| Freshwater Fish | 4 species tested | 24 to 96-hour LC₅₀ | 65 to 410 mg/L | [2] |
| Freshwater Crustaceans | 2 species tested | 26 to 96-hour EC₅₀ | 22 to 58 mg/L | [2] |
Experimental Protocols
Evaluating the herbicidal properties of a compound like amitrole involves a series of standardized bioassays and analytical methods.
References
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. Amitrole in freshwater and marine water [waterquality.gov.au]
- 3. EXTOXNET PIP - AMITROLE [extoxnet.orst.edu]
- 4. 3-Amino-1,2,4-triazole [himedialabs.com]
- 5. 3-Amino-1,2,4-Triazole | 61-82-5 [chemicalbook.com]
- 6. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazoleglycerol-phosphate dehydratase - Wikipedia [en.wikipedia.org]
- 8. Frontiers | Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting [frontiersin.org]
- 9. Targeting imidazole-glycerol phosphate dehydratase in plants: novel approach for structural and functional studies, and inhibitor blueprinting - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of 3-amino-1,2,4-triazole on histidine metabolism in algae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of 3-Amino-1,2,4-Triazole on Histidine Metabolism in Algae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. electronicsandbooks.com [electronicsandbooks.com]
- 13. A Novel Class of Herbicides (Specific Inhibitors of Imidazoleglycerol Phosphate Dehydratase) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pestgenie.com.au [pestgenie.com.au]
- 15. 4farmers.com.au [4farmers.com.au]
- 16. Amitrole | C2H4N4 | CID 1639 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Inhibition of carotenoid synthesis as a mechanism of action of amitrole, dichlormate, and pyriclor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. Inhibition of Carotenoid Synthesis as a Mechanism of Action of Amitrole, Dichlormate, and Pyriclor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. cdn.nufarm.com [cdn.nufarm.com]
- 22. 3-AMINO-1H-1,2,4-TRIAZOLE,95% - Ataman Kimya [atamanchemicals.com]
- 23. scilit.com [scilit.com]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Application Notes: Utilizing 3-Amino-1,2,4-triazole (3-AT) in Yeast Two-Hybrid (Y2H) Screening
Introduction
The Yeast Two-Hybrid (Y2H) system is a powerful genetic method for identifying and characterizing protein-protein interactions in vivo.[1][2] It relies on the reconstitution of a functional transcription factor, which then activates reporter genes, leading to a detectable phenotype.[2][3] A commonly used reporter is the HIS3 gene, which allows yeast to grow on a medium lacking histidine.[4] However, some "bait" proteins can weakly activate the reporter genes on their own, a phenomenon known as auto-activation, which leads to false-positive results.[1][5] To overcome this, 3-Amino-1,2,4-triazole (3-AT), a competitive inhibitor of the His3 protein, is used to suppress this background growth.[6][7][8]
Mechanism of Action
The HIS3 gene encodes imidazoleglycerol-phosphate dehydratase, an enzyme essential for histidine biosynthesis.[7] 3-AT is a competitive inhibitor of this enzyme.[6][9][10] When added to the growth medium, it creates a more stringent selection condition. Only yeast cells expressing a high level of the His3 protein, resulting from a genuine and strong interaction between the bait and prey proteins, can produce enough histidine to overcome the inhibition and grow.[6] The concentration of 3-AT can be titrated to a level that eliminates the background growth from bait auto-activation while still allowing the growth of yeast containing true interacting partners.[6][11] This makes 3-AT an essential tool for increasing the stringency and reliability of Y2H screens.
Determining Optimal 3-AT Concentration
The ideal concentration of 3-AT is bait- and strain-dependent and must be determined empirically for each new bait protein.[12] The goal is to find the minimum concentration that suppresses the background growth of the bait-containing yeast strain (in the absence of a prey protein) without inhibiting the growth of positive controls. Concentrations typically range from 1 mM to 100 mM.[6][9][11][13]
Data Presentation: Example of a 3-AT Titration Experiment
The results of a typical 3-AT titration experiment can be summarized to determine the optimal concentration for a library screen.
| 3-AT Concentration (mM) | Negative Control (Bait + Empty Prey Vector) | Weak Interaction Control | Strong Interaction Control |
| 0 | +++ | +++ | +++ |
| 5 | ++ | +++ | +++ |
| 10 | + | +++ | +++ |
| 25 | - | ++ | +++ |
| 50 | - | + | +++ |
| 100 | - | - | ++ |
Growth is scored from +++ (robust growth) to - (no growth). The optimal concentration in this example is 25 mM , as it completely suppresses the background from the negative control while allowing strong growth of true interactors.
Visualization of Y2H Principle and 3-AT Inhibition
The following diagrams illustrate the underlying mechanism of the Y2H system and the workflow for optimizing 3-AT concentration.
Caption: Mechanism of the Yeast Two-Hybrid system and 3-AT inhibition.
Caption: Workflow for determining optimal 3-AT concentration.
Experimental Protocols
Protocol 1: Preparation of 1 M 3-AT Stock Solution
Materials:
-
3-Amino-1,2,4-triazole (FW: 84.08 g/mol )
-
Sterile, deionized water
-
Sterile filter (0.22 µm)
-
Sterile storage bottle
Procedure:
-
Weigh 8.41 g of 3-AT powder.
-
Dissolve the powder in 80 mL of sterile deionized water. Gentle heating (up to 50°C) may be required to fully dissolve the 3-AT.
-
Once fully dissolved, adjust the final volume to 100 mL with sterile deionized water.
-
Sterilize the solution by passing it through a 0.22 µm filter into a sterile storage bottle.
-
Store the 1 M stock solution at 4°C, protected from light.
Caution: 3-AT is a hazardous substance. Always handle it with appropriate personal protective equipment (gloves, lab coat, safety glasses) in a chemical fume hood.
Protocol 2: Titration of 3-AT to Determine Optimal Concentration
Methodology:
-
Yeast Transformation: Transform your yeast strain (e.g., AH109, Y2HGold) with your bait plasmid (e.g., pGBKT7-Bait) and an empty prey vector (e.g., pGADT7). This will serve as the negative control to assess auto-activation.
-
Culture Preparation: Select a single colony and grow it overnight in liquid selective medium (e.g., SD/-Leu/-Trp) at 30°C with shaking.
-
Media Preparation: Prepare plates with selective medium lacking histidine (SD/-Leu/-Trp/-His) and supplement them with a range of 3-AT concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM).[9][11][13] To do this, cool the autoclaved agar (B569324) medium to ~55°C, add the required volume of sterile 1 M 3-AT stock solution, mix gently, and pour the plates.
-
Spotting: Adjust the overnight yeast culture to an OD₆₀₀ of 0.5. Create a 10-fold serial dilution series (10⁻¹, 10⁻², 10⁻³).
-
Spot 5-10 µL of each dilution onto the control plate (SD/-Leu/-Trp) and the series of 3-AT plates.
-
Incubation: Incubate the plates at 30°C for 3-7 days and monitor for growth.[10]
-
Analysis: The optimal 3-AT concentration is the lowest concentration that completely suppresses the growth of the bait/empty prey strain, while still permitting growth of positive controls (if used).[9][10] This concentration should be used for the main library screen.
Protocol 3: Performing the Y2H Library Screen with 3-AT
Methodology:
-
Library Transformation: Perform a large-scale yeast transformation to introduce the prey library into the yeast strain containing your bait plasmid.
-
Plating: Plate the transformed yeast cells onto primary selection plates (e.g., SD/-Leu/-Trp/-His) containing the predetermined optimal concentration of 3-AT.
-
Incubation: Incubate the plates at 30°C until colonies appear, which can take from 3 days to several weeks depending on the interaction strength and 3-AT concentration.
-
Isolating Positives: Pick colonies that grow on the selective medium. These are your putative positive interactors.
-
Verification: Streak the putative positive colonies onto higher-stringency media (e.g., SD/-Leu/-Trp/-His/-Ade + X-α-Gal) that may also contain 3-AT to confirm the interaction and eliminate false positives.
-
Prey Plasmid Rescue and Sequencing: Isolate the prey plasmids from the confirmed positive yeast colonies and sequence the insert to identify the interacting protein.
References
- 1. Protein Interaction (3) Yeast-Two-Hybrid Assay - Creative BioMart [creativebiomart.net]
- 2. Understanding the Yeast Two-Hybrid Assay: Principles and Applications - Creative Proteomics [iaanalysis.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Genetic Strategy to Eliminate Self-Activator Baits Prior to High-Throughput Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Two-hybrid screening - Wikipedia [en.wikipedia.org]
- 9. A comparison of two hybrid approaches for detecting protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Field-Proven Yeast Two-Hybrid Protocol Used to Identify Coronavirus–Host Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modified Yeast-Two-Hybrid System to Identify Proteins Interacting with the Growth Factor Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-ATA Selection in HIS3 Reporter Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The HIS3 reporter gene system in Saccharomyces cerevisiae is a powerful tool for studying protein-protein, protein-DNA, and RNA-protein interactions.[1] This system relies on the reconstitution of a functional transcription factor that drives the expression of the HIS3 gene, which encodes imidazoleglycerol-phosphate dehydratase, an enzyme essential for histidine biosynthesis.[1] Yeast strains used in these assays are typically auxotrophic for histidine, meaning they cannot grow on a medium lacking this amino acid unless the HIS3 gene is expressed. The level of HIS3 expression often correlates with the strength of the molecular interaction being investigated.
A critical component for modulating the stringency of this assay is 3-Amino-1,2,4-triazole (3-AT), a competitive inhibitor of the His3 protein.[2][3][4] By adding 3-AT to the selective medium, a higher level of His3 protein expression is required for the yeast to survive, thereby reducing background growth and eliminating false positives.[2][5] The concentration of 3-AT can be titrated to select for interactions of varying strengths, making it a versatile tool for validating and characterizing molecular interactions.[2][6]
Principle of 3-AT Selection:
In a typical yeast two-hybrid (Y2H) or three-hybrid (Y3H) assay, an interaction between molecular partners (e.g., proteins) leads to the assembly of a functional transcription factor, which then binds to upstream activating sequences (UAS) of the HIS3 reporter gene, initiating its transcription. The resulting His3 protein enables the yeast to synthesize histidine and grow on a selective medium lacking histidine (-His).
3-AT competitively inhibits the His3 enzyme.[2][7] Therefore, in the presence of 3-AT, a basal or "leaky" expression of the HIS3 gene is insufficient for yeast survival.[8] Only a strong interaction that drives high-level expression of the HIS3 gene can produce enough enzyme to overcome the inhibition by 3-AT, allowing for robust yeast growth.[2] This principle allows researchers to adjust the selection pressure to differentiate between weak and strong interactions and to minimize background growth from auto-activation of the reporter gene by the "bait" construct alone.[2][9]
References
- 1. HIS3 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 3-AT | Krackeler Scientific, Inc. [krackeler.com]
- 5. A comparison and optimization of yeast two-hybrid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Genetic Strategy to Eliminate Self-Activator Baits Prior to High-Throughput Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Field-Proven Yeast Two-Hybrid Protocol Used to Identify Coronavirus–Host Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of 3-Amino-1,2,4-Triazole (3-AT) Stock Solutions for Cell Culture
For: Researchers, scientists, and drug development professionals.
Introduction
3-Amino-1,2,4-triazole (3-AT), also known as Amitrole, is a heterocyclic small molecule widely used in biological research. It functions as a specific and irreversible inhibitor of catalase, an essential enzyme in mitigating oxidative stress by decomposing hydrogen peroxide (H₂O₂).[1][2][3] By covalently binding to the enzyme's active site, 3-AT effectively blocks its activity, making it a valuable tool for studying the effects of oxidative stress in various cellular models.[1][2][4] Additionally, 3-AT is a competitive inhibitor of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase, an enzyme in the histidine biosynthesis pathway in yeast.[5][6] This property makes it a critical selection agent in yeast two-hybrid (Y2H) systems.
These application notes provide a detailed protocol for the preparation, sterilization, and storage of 3-AT stock solutions for use in cell culture.
Physicochemical Properties and Solubility Data
A summary of the key quantitative data for 3-Amino-1,2,4-triazole is presented in the table below. The primary solvent for cell culture applications is water, in which 3-AT exhibits good solubility, particularly with gentle heating.
| Parameter | Value | Citations |
| Molecular Formula | C₂H₄N₄ | [7] |
| Molecular Weight | 84.08 g/mol | [3][7] |
| Appearance | White to light yellow crystalline powder | [7] |
| Melting Point | 150-153 °C | [7][8] |
| Primary Solvent | Water (cell culture grade) | [7][9][10][11] |
| Other Solvents | Soluble in methanol, ethanol, and chloroform. Sparingly soluble in ethyl acetate. Insoluble in ether and acetone. | [7][9][10] |
| Aqueous Solubility | 280 g/L (28%) at 20 °C. Can be prepared at 50 mg/mL (approx. 0.59 M) in hot water. Can be dissolved up to 1 M with moderate heating. | [7][8][9] |
| Common Stock Conc. | 1.0 M in water | [9] |
| Storage (Solid) | Store desiccated at -20°C | [7][10] |
| Storage (Solution) | Store in aliquots at -20°C for up to 3 months | [9] |
Experimental Protocols
Materials and Reagents
-
3-Amino-1,2,4-triazole powder (CAS No: 61-82-5)
-
Cell culture grade water (e.g., Water for Injection - WFI, or equivalent)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile serological pipettes
-
Magnetic stirrer and stir bar
-
Warming plate or water bath (set to ~50°C)
-
Sterile syringe filters (0.22 µm pore size, PVDF or PES recommended)
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol: Preparation of 1.0 M 3-AT Aqueous Stock Solution
This protocol describes the preparation of 10 mL of a 1.0 M 3-AT stock solution.
-
Safety First: Before starting, ensure you are wearing appropriate PPE. 3-AT is a chemical reagent; handle it with care in a designated area, such as a chemical fume hood.
-
Weighing: Accurately weigh 840.8 mg of 3-AT powder and transfer it to a sterile 15 mL or 50 mL conical tube. (Calculation: 84.08 g/mol × 1 mol/L × 0.010 L = 0.8408 g = 840.8 mg)
-
Dissolution: a. Add approximately 8 mL of cell culture grade water to the conical tube containing the 3-AT powder. b. Add a sterile magnetic stir bar to the tube. c. Cap the tube securely and place it on a magnetic stirrer set to a moderate speed. d. To aid dissolution, gently warm the solution using a water bath or warming plate set to no higher than 50°C.[9] Do not boil. e. Continue stirring until the 3-AT is completely dissolved, resulting in a clear solution.
-
Volume Adjustment: a. Once dissolved, remove the stir bar using a sterile retriever. b. Carefully add cell culture grade water to bring the final volume to exactly 10.0 mL. c. Cap the tube and invert it several times to ensure the solution is homogeneous.
-
Sterilization: a. Draw the 1.0 M 3-AT solution into a sterile syringe. b. Attach a sterile 0.22 µm syringe filter to the syringe tip. c. Dispense the solution through the filter into a new sterile conical tube. Note: Do not autoclave 3-AT solutions, as its heat stability in media is not well-documented and autoclaving is not recommended.[12] Filter sterilization is the standard method.
-
Aliquoting and Storage: a. Dispense the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile cryovials or microcentrifuge tubes. b. Clearly label each aliquot with the compound name ("1.0 M 3-AT"), preparation date, and your initials. c. Store the aliquots at -20°C. It is recommended to use them within 3 months for optimal activity.[9] Avoid repeated freeze-thaw cycles.
Diagrams and Workflows
Mechanism of Action: Catalase Inhibition
3-AT acts as a specific, irreversible inhibitor of catalase. The enzyme normally detoxifies cells by converting hydrogen peroxide (H₂O₂) into water and oxygen. 3-AT covalently binds to the active site, rendering the enzyme inactive and leading to an accumulation of reactive oxygen species (ROS).
Caption: Mechanism of 3-AT as an irreversible inhibitor of catalase.
Experimental Workflow: Stock Solution Preparation
The following diagram outlines the key steps for preparing sterile 3-AT stock solutions for cell culture use.
References
- 1. Effect of catalase-specific inhibitor 3-amino-1,2,4-triazole on yeast peroxisomal catalase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. Mechanism of inhibition of Catalase by 3-amino-1,2,4-triazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amino-1,2,4-Triazole, 3-AT | C2H4N4=84.08 | Formedium [formedium.com]
- 6. 3-Amino-1,2,4-triazole [himedialabs.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chembk.com [chembk.com]
- 9. Info about 3-Amino-1,2,4-triazole (3-AT) - General Lab Techniques [protocol-online.org]
- 10. 3-Amino-1H-1,2,4-triazole, 96% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating Metabolic Pathways in Mice Using 3-Amino-1,2,4-Triazole (3-ATA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Amino-1,2,4-triazole (3-ATA), a well-characterized inhibitor of the enzyme catalase, serves as a valuable pharmacological tool for investigating metabolic pathways in vivo, particularly in murine models.[1][2] By impeding the breakdown of hydrogen peroxide (H₂O₂), this compound induces a state of oxidative stress, making it a useful agent for studying cellular responses to reactive oxygen species (ROS).[3] Furthermore, this compound has been shown to inhibit heme synthesis, a fundamental process with implications for various cellular functions, including adipogenesis.[1][2] These dual inhibitory actions make this compound a potent modulator of metabolic processes, offering researchers a means to explore pathways related to metabolic syndrome, obesity, and glucose homeostasis.[1][4]
Recent studies have highlighted the significant impact of this compound on lipid metabolism in mice fed a high-fat diet (HFD).[1][2] Administration of this compound in these models has been demonstrated to induce substantial fat loss, prevent HFD-induced obesity, and improve insulin (B600854) sensitivity.[1][4] The proposed mechanism involves the inhibition of heme synthesis, which in turn is thought to modulate the activity of the nuclear receptor Rev-Erbα, a key regulator of adipocyte differentiation.[1][2] This leads to apoptosis of adipocytes and subsequent recruitment of macrophages, ultimately resulting in a reduction of adipose tissue mass and an improvement in the overall metabolic profile.[1][4]
These application notes provide a comprehensive overview of the use of this compound in mice, including detailed experimental protocols for administration, sample collection, and subsequent biochemical and molecular analyses. The information is intended to guide researchers in designing and executing robust in vivo studies to investigate the multifaceted effects of this compound on metabolic pathways.
Data Presentation
The following tables summarize quantitative data from a representative study investigating the effects of this compound on male C57BL/6 mice with high-fat diet-induced metabolic syndrome. The treatment group received this compound at a dose of 500 mg/kg/day for 12 weeks.[1][2]
Table 1: Effects of this compound on Body Weight and Adipose Tissue
| Parameter | Control (HFD) | This compound Treated (HFD) |
| Body Weight (g) | 45.2 ± 1.5 | 30.1 ± 0.8 |
| White Adipose Tissue (WAT) Index (mg/g) | 35.1 ± 2.1 | 15.3 ± 1.2 |
| Adipocyte Diameter (µm) | 120.5 ± 5.3 | 65.2 ± 3.1* |
*p < 0.05 compared to Control (HFD)
Table 2: Effects of this compound on Plasma Metabolic Parameters
| Parameter | Control (HFD) | This compound Treated (HFD) |
| Glucose (mg/dL) | 185.3 ± 10.2 | 130.5 ± 8.7 |
| Insulin (ng/mL) | 2.8 ± 0.3 | 1.2 ± 0.2 |
| Triglycerides (mg/dL) | 150.7 ± 12.5 | 95.4 ± 7.9 |
| Nonesterified Fatty Acids (NEFA) (mEq/L) | 0.85 ± 0.07 | 0.42 ± 0.05 |
| Leptin (ng/mL) | 15.6 ± 1.8 | 5.2 ± 0.7* |
*p < 0.05 compared to Control (HFD)
Table 3: Effects of this compound on Gene Expression in White Adipose Tissue (WAT)
| Gene | Control (HFD) (Relative Expression) | This compound Treated (HFD) (Relative Expression) |
| GLUT4 | 1.0 ± 0.1 | 2.5 ± 0.3* |
*p < 0.05 compared to Control (HFD)
Experimental Protocols
Protocol 1: Administration of this compound to Mice via Oral Gavage
This protocol describes the daily administration of 3-amino-1,2,4-triazole (this compound) to mice using oral gavage.
Materials:
-
3-Amino-1,2,4-triazole (this compound) powder
-
Sterile water for injection or 0.9% saline
-
Animal balance
-
Gavage needles (20-22 gauge, 1-1.5 inches with a ball tip for adult mice)
-
1 mL syringes
-
Appropriate animal restraint device
Procedure:
-
Preparation of this compound Solution:
-
Calculate the required amount of this compound based on the desired dose (e.g., 500 mg/kg) and the body weight of the mice.
-
Dissolve the this compound powder in sterile water or saline to a final concentration that allows for a dosing volume of approximately 5-10 mL/kg. Ensure the solution is well-mixed.
-
-
Animal Handling and Restraint:
-
Weigh each mouse accurately before dosing to calculate the precise volume of this compound solution to be administered.
-
Gently restrain the mouse by scruffing the back of the neck to immobilize the head and body. Proper restraint is crucial to prevent injury to the animal and the researcher.
-
-
Oral Gavage Procedure:
-
Attach the gavage needle to the syringe containing the calculated volume of this compound solution.
-
With the mouse held in an upright position, gently insert the gavage needle into the mouth, passing it over the tongue towards the esophagus.
-
Advance the needle slowly and smoothly. The mouse should swallow as the needle passes down the esophagus. Do not force the needle. If resistance is met, withdraw the needle and re-attempt.
-
Once the needle is correctly positioned in the stomach (the tip should be approximately at the level of the last rib), slowly administer the this compound solution.
-
After administration, gently withdraw the needle in the same direction it was inserted.
-
-
Post-Administration Monitoring:
-
Return the mouse to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes after the procedure.
-
Protocol 2: Blood and Tissue Collection from Mice
This protocol outlines the procedures for collecting blood and adipose tissue from mice following the this compound treatment period.
Materials:
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Microcentrifuge tubes (with and without anticoagulant, e.g., EDTA)
-
Surgical scissors and forceps
-
Phosphate-buffered saline (PBS), ice-cold
-
Liquid nitrogen or dry ice
-
Gauze pads
Procedure:
-
Anesthesia:
-
Anesthetize the mouse using an approved method according to institutional guidelines. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
-
Blood Collection (Terminal Cardiac Puncture):
-
Position the anesthetized mouse on its back.
-
Insert a 25-27 gauge needle attached to a 1 mL syringe into the chest cavity, aiming for the heart.
-
Slowly aspirate blood into the syringe.
-
Dispense the blood into appropriate microcentrifuge tubes. For plasma, use tubes containing an anticoagulant and gently mix. For serum, use tubes without anticoagulant and allow the blood to clot at room temperature for 30 minutes before centrifugation.
-
Centrifuge the blood samples (e.g., 2000 x g for 15 minutes at 4°C) to separate plasma or serum.
-
Carefully collect the supernatant (plasma or serum) and store at -80°C for later analysis.
-
-
Tissue Collection (White Adipose Tissue):
-
Following blood collection, perform a cervical dislocation to ensure euthanasia.
-
Make a midline incision through the skin and abdominal wall to expose the visceral organs.
-
Carefully locate and dissect the epididymal white adipose tissue (eWAT) pads.
-
Rinse the collected tissue in ice-cold PBS to remove any blood.
-
Blot the tissue dry with a gauze pad and weigh it.
-
For molecular analysis (RNA or protein), immediately snap-freeze the tissue in liquid nitrogen and store at -80°C. For histological analysis, fix the tissue in 10% neutral buffered formalin.
-
Protocol 3: Biochemical and Molecular Analysis
This section provides an overview of common analyses performed on the collected samples.
A. Plasma Biochemical Analysis:
-
Use commercial assay kits to measure plasma levels of glucose, insulin, triglycerides, nonesterified fatty acids (NEFA), and leptin according to the manufacturer's instructions.
B. Western Blot Analysis of Adipose Tissue:
-
Protein Extraction: Homogenize frozen adipose tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., Rev-Erbα, GLUT4) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
C. Quantitative PCR (qPCR) Analysis of Adipose Tissue:
-
RNA Extraction: Extract total RNA from frozen adipose tissue using a commercial RNA isolation kit according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probes. Use primers specific for the genes of interest (e.g., Glut4, Pparg, Adipoq).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., Actb or Gapdh).
Mandatory Visualizations
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. 3-Amino-1,2,4-Triazole Induces Quick and Strong Fat Loss in Mice with High Fat-Induced Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Amino-1,2,4-Triazole Induces Quick and Strong Fat Loss in Mice with High Fat-Induced Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-amino-1,2,4-triazole (3-AT) Treatment to Induce Amino Acid Starvation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 3-amino-1,2,4-triazole (3-AT) as a tool to induce amino acid starvation in cellular research. The protocols detailed below are designed to assist in studying the cellular stress response pathways, particularly the General Control Nonderepressible 2 (GCN2) signaling cascade.
Introduction
3-amino-1,2,4-triazole (3-AT) is a widely used chemical inhibitor for inducing amino acid starvation, specifically by targeting the biosynthesis of histidine. As a competitive inhibitor of imidazoleglycerol-phosphate dehydratase (encoded by the HIS3 gene in yeast), 3-AT treatment leads to a depletion of intracellular histidine pools. This depletion results in an accumulation of uncharged tRNAHis, which is a primary signal for the activation of the GCN2 kinase. Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α), leading to a global reduction in protein synthesis and the preferential translation of stress-responsive mRNAs, such as Activating Transcription Factor 4 (ATF4). This makes 3-AT an invaluable tool for studying the integrated stress response (ISR) and related cellular processes.
Data Presentation
The following tables summarize quantitative data for 3-AT treatment in common research models.
Table 1: Recommended 3-AT Concentrations and Treatment Times for Saccharomyces cerevisiae (Yeast)
| Strain Background | 3-AT Concentration | Treatment Time | Observed Effect | Reference(s) |
| Wild-type | 10 mM | 8 hours | Induction of adhesive growth | [1] |
| Wild-type | 1 mM - 10 mM | Not specified | Growth inhibition in the absence of GCN2/GCN4 | [1] |
| gcn4 mutants | 5 mM | Not specified | Growth inhibition | [2] |
| Wild-type | 80 mM | Not specified | Growth in strains with multicopy ATR1 | [2] |
Table 2: Recommended 3-AT Concentrations and Treatment Times for Mammalian Cells
| Cell Line | 3-AT Concentration | Treatment Time | Observed Effect | Reference(s) |
| Human Adipocytes | 2 mM - 10 mM | 24 hours | Inhibition of catalase activity | |
| Murine Model | 500 mg/kg/day | 12 weeks | In vivo metabolic effects | |
| HEK293 | 10 mM - 50 mM | 30 minutes - 6 hours | Induction of GCN2 and eIF2α phosphorylation | [3] |
| NIH/3T3 | 10 mM - 30 mM | 1 - 4 hours | Induction of stress response pathways |
Signaling Pathways and Experimental Workflow
Histidine Biosynthesis Pathway and 3-AT Inhibition
Caption: Inhibition of the histidine biosynthesis pathway by 3-amino-1,2,4-triazole (3-AT).
GCN2 Signaling Pathway Activation
Caption: GCN2 signaling pathway activation in response to amino acid starvation.
Experimental Workflow for 3-AT Treatment
Caption: Experimental workflow for analyzing GCN2 pathway activation after 3-AT treatment.
Experimental Protocols
Protocol 1: Induction of Amino Acid Starvation in Mammalian Cells using 3-AT
This protocol is optimized for HEK293 or NIH/3T3 cells, but can be adapted for other adherent cell lines.
Materials:
-
HEK293 or NIH/3T3 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
3-amino-1,2,4-triazole (3-AT) stock solution (e.g., 1 M in sterile water or PBS)
-
Phosphate-buffered saline (PBS), sterile
-
6-well or 12-well tissue culture plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
Procedure:
-
Cell Seeding:
-
One day prior to the experiment, seed HEK293 or NIH/3T3 cells into 6-well or 12-well plates at a density that will result in 70-80% confluency on the day of treatment.
-
-
3-AT Treatment:
-
On the day of the experiment, prepare fresh dilutions of 3-AT in complete growth medium to the desired final concentrations (e.g., 10 mM, 20 mM, 50 mM).
-
Aspirate the old medium from the cells and replace it with the medium containing 3-AT or a vehicle control (medium without 3-AT).
-
Incubate the cells for the desired treatment time (e.g., 30 minutes, 1 hour, 2 hours, 4 hours, 6 hours). A time-course experiment is recommended to determine the optimal treatment duration for your specific cell line and experimental goals.[3]
-
-
Cell Lysis:
-
After the treatment period, place the culture plates on ice.
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold lysis buffer containing freshly added protease and phosphatase inhibitors to each well (e.g., 100-200 µL for a well in a 6-well plate).
-
Scrape the cells from the bottom of the well using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled microcentrifuge tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Storage:
-
The cleared lysates can be used immediately for Western blot analysis or stored at -80°C for future use.
-
Protocol 2: Western Blot Analysis of GCN2 Pathway Activation
This protocol describes the detection of phosphorylated eIF2α (p-eIF2α) and total eIF2α as a readout for GCN2 activation.
Materials:
-
Cell lysates prepared as in Protocol 1
-
Laemmli sample buffer (2x or 4x)
-
SDS-PAGE gels (appropriate percentage for eIF2α, ~38 kDa)
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-eIF2α (Ser51) antibody
-
Mouse or rabbit anti-eIF2α antibody
-
Rabbit anti-ATF4 antibody (optional)
-
Loading control antibody (e.g., anti-β-actin or anti-GAPDH)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and/or anti-mouse)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation:
-
Thaw the cell lysates on ice.
-
In a new microcentrifuge tube, mix a calculated volume of lysate (containing 20-40 µg of total protein) with the appropriate volume of Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load the denatured samples and a protein ladder onto an SDS-PAGE gel.
-
Run the gel according to the manufacturer's instructions until adequate separation is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody against phospho-eIF2α (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
The next day, wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.
-
Wash the membrane three times for 10-15 minutes each with TBST.
-
-
Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing (for total eIF2α and loading control):
-
After imaging for p-eIF2α, the membrane can be stripped using a mild stripping buffer.
-
After stripping, re-block the membrane and probe with the primary antibody against total eIF2α, followed by the appropriate secondary antibody and detection.
-
Repeat the stripping and re-probing process for the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities for p-eIF2α, total eIF2α, and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the p-eIF2α signal to the total eIF2α signal for each sample. Further normalization to the loading control can be performed to account for any loading inaccuracies.
-
Calculate the fold change in the p-eIF2α/total eIF2α ratio relative to the vehicle-treated control.[3]
-
Conclusion
3-AT is a robust and specific tool for inducing amino acid starvation and activating the GCN2 signaling pathway. The protocols and data provided here offer a solid foundation for researchers to design and execute experiments aimed at understanding the intricate cellular responses to nutrient stress. Careful optimization of 3-AT concentration and treatment duration for the specific cell type and experimental context is crucial for obtaining reliable and reproducible results.
References
- 1. Multi-omics analysis identifies ATF4 as a key regulator of the mitochondrial stress response in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ex vivo activation of the GCN2 pathway metabolically reprograms T cells, leading to enhanced adoptive cell therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Gcn2 by small molecules designed to be inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of 3-Amino-1,2,4-Triazole Derivatives in Modern Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 3-amino-1,2,4-triazole scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents across a wide range of diseases. Its unique chemical properties, including the ability to engage in multiple hydrogen bonding interactions and act as a rigid core for substituent placement, have led to the discovery of potent drug candidates with diverse biological activities. This document provides detailed application notes on the use of 3-amino-1,2,4-triazole derivatives in anticancer, antimicrobial, and neuroprotective drug discovery, along with comprehensive protocols for their biological evaluation.
Application Notes
Anticancer Applications
3-Amino-1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents through various mechanisms of action. These compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival, induce apoptosis, and arrest the cell cycle.
Key Mechanisms of Action:
-
Kinase Inhibition: Many derivatives act as potent inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer. For instance, certain 3-amino-1,2,4-triazine derivatives have been identified as selective inhibitors of Pyruvate Dehydrogenase Kinase (PDK), a key enzyme in cancer cell metabolism.
-
Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for cancer chemotherapy. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Enzyme Inhibition: Derivatives have shown inhibitory activity against other enzymes vital for cancer progression, such as aromatase, which is involved in estrogen biosynthesis and is a key target in hormone-dependent breast cancer.
-
Induction of Apoptosis: A common outcome of treatment with these derivatives is the induction of programmed cell death (apoptosis) in cancer cells, often through the activation of intrinsic or extrinsic apoptotic pathways.
Promising Derivatives:
Several studies have synthesized and evaluated series of 3-amino-1,2,4-triazole derivatives with promising anticancer activities. For example, compounds incorporating a 3-bromophenylamino moiety have shown significant cytotoxicity against various cancer cell lines.[1][2] Similarly, derivatives with substituted phenyl rings have exhibited potent inhibitory effects.
Antimicrobial Applications
The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. 3-Amino-1,2,4-triazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activities.
Key Mechanisms of Action:
-
Inhibition of Ergosterol (B1671047) Biosynthesis: In fungi, a primary mechanism of action is the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to fungal cell death.
-
Inhibition of Bacterial Cell Wall Synthesis: Some derivatives are thought to interfere with the synthesis of the bacterial cell wall, a structure essential for bacterial survival.
-
Enzyme Inhibition: These compounds can also target other essential bacterial enzymes, disrupting critical metabolic pathways.
Promising Derivatives:
Schiff bases and Mannich bases derived from 4-amino-5-substituted-1,2,4-triazole-3-thiones have demonstrated significant antibacterial and antifungal activity.[3] For instance, certain derivatives have shown potent activity against Staphylococcus aureus and Microsporum gypseum.[3]
Neuroprotective Applications
Oxidative stress and neuroinflammation are key pathological features of neurodegenerative diseases and ischemic stroke. 3-Amino-1,2,4-triazole derivatives have shown promise as neuroprotective agents by mitigating these detrimental processes.
Key Mechanisms of Action:
-
Activation of the Nrf2-ARE Pathway: A significant mechanism of neuroprotection involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a battery of antioxidant and cytoprotective genes.
-
Reactive Oxygen Species (ROS) Scavenging: Some derivatives possess intrinsic antioxidant properties, enabling them to directly scavenge harmful reactive oxygen species.[4]
-
Anti-inflammatory Effects: These compounds can also exert anti-inflammatory effects, which are crucial for protecting neuronal tissue from damage during ischemic events.[5][6]
Promising Derivatives:
A series of 1,3,5-triaryl substituted 1,2,4-triazole (B32235) derivatives have been synthesized and shown to protect neuronal cells from oxidative stress-induced damage.[4][7] One notable compound, referred to as compound 11 or SYS18 in different studies, has demonstrated significant neuroprotective effects in both in vitro and in vivo models of ischemic stroke.[5][4][6]
Quantitative Data Summary
The following tables summarize the reported biological activities of various 3-amino-1,2,4-triazole derivatives.
Table 1: Anticancer Activity of 3-Amino-1,2,4-Triazole Derivatives (IC50 values in µM)
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 10a | MCF-7 | 6.43 | [8] |
| Hela | 5.6 | [8] | |
| A549 | 21.1 | [8] | |
| 10d | MCF-7 | 10.2 | [8] |
| Hela | 9.8 | [8] | |
| A549 | 16.5 | [8] | |
| TP1-TP7 (range) | B16F10 | 41.12 - 61.11 | [9] |
| Compound 6 (diaryl ether conjugate) | MCF7 | <10 | [10] |
| HepG2 | <10 | [10] | |
| Compound 7 (diaryl ether conjugate) | MCF7 | <10 | [10] |
| HepG2 | <10 | [10] | |
| Compound 6 (triazole-3-thione) | MCF-7 | 4.23 | [11] |
| HepG2 | 16.46 | [11] | |
| Compound 4 (triazole-3-thione) | MCF-7 | 13.07 | [11] |
| Compound 5 (triazole-3-thione) | MCF-7 | 23.93 | [11] |
Table 2: Antimicrobial Activity of 3-Amino-1,2,4-Triazole Derivatives (MIC values)
| Compound ID | Microorganism | MIC | Reference |
| 4l | Staphylococcus aureus ATCC 25923 | 31.25 µg/mL | [12] |
| Staphylococcus epidermidis ATCC 12228 | 125 µg/mL | [12] | |
| 6h | Bacillus subtilis ATCC 6633 | 15.63 µg/mL | [12] |
| 4c | Staphylococcus aureus | 16 µg/mL | [13] |
| Bacillus subtilis | 20 µg/mL | [13] | |
| 4e | Escherichia coli | 25 µg/mL | [13] |
| Salmonella typhi | 31 µg/mL | [13] | |
| 2h | Various bacteria | 0.0002 - 0.0033 mM | [14] |
| Various fungi | 0.02 - 0.04 mM | [14] | |
| 36 | Staphylococcus aureus | 0.264 mM | [15] |
| Streptococcus pyogenes | 0.132 mM | [15] | |
| T4 | Enterococcus faecalis ATCC 29212 | 41.79 mg/L | [16] |
| Candida albicans ATCC 90028 | 40.62 - 83.59 mg/L | [16] | |
| T6 | Enterococcus faecalis ATCC 29212 | 81.25 mg/L | [16] |
| Staphylococcus epidermidis ATCC 12228 | 40.62 mg/L | [16] | |
| Candida albicans ATCC 90028 | 40.62 - 83.59 mg/L | [16] |
Experimental Protocols
Cell Viability and Cytotoxicity Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability and proliferation. It measures the metabolic activity of cells, which is an indicator of their viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 3-amino-1,2,4-triazole derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute the stock solution to 0.5 mg/mL in serum-free medium. Remove the medium containing the compounds and add 100 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
b) XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method to assess cell viability. A key advantage over the MTT assay is that the formazan product of XTT is water-soluble, eliminating the need for a solubilization step.[1]
Protocol:
-
Cell Seeding and Compound Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance of the soluble formazan product at a wavelength of 450-500 nm using a microplate reader.
-
Data Analysis: Calculate cell viability and IC50 values as described for the MTT assay.
Antimicrobial Susceptibility Testing
Kirby-Bauer Disk Diffusion Method
This method is a widely used qualitative test to determine the susceptibility of bacteria to various antimicrobial agents.
Protocol:
-
Inoculum Preparation: Prepare a bacterial inoculum by suspending several colonies from a fresh agar (B569324) plate in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the prepared bacterial suspension to create a lawn of bacteria.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the 3-amino-1,2,4-triazole derivative onto the surface of the agar. Ensure the disks are firmly in contact with the agar.
-
Incubation: Invert the plates and incubate at 37°C for 16-24 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of complete inhibition around each disk in millimeters.
-
Interpretation: The size of the zone of inhibition is used to determine whether the bacterium is susceptible, intermediate, or resistant to the tested compound, based on standardized charts.
Visualizations
Caption: Workflow for assessing the anticancer activity of 3-amino-1,2,4-triazole derivatives.
Caption: Neuroprotective mechanism via the Nrf2-ARE signaling pathway.
References
- 1. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Neuroprotection of 1,2,4‐Triazole Derivative by Inhibiting Inflammation and Protecting BBB Integrity in Acute Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 1,2,4-triazole derivatives as novel neuroprotectants against cerebral ischemic injury by activating antioxidant response element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and multi-target antiproliferative evaluation of novel 1,2,4-triazole-3-thione analogues against breast cancer: in silico and in vitro mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and antimicrobial evaluation of some novel 1,2,4-triazole and 1,3,4-thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. connectjournals.com [connectjournals.com]
- 14. New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis, Characterization, and Antimicrobial Activity of Some New 2,4-Dihydro-3H-1,2,4-Triazole-3-thione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting 3-Amino-1,2,4-Triazole (3-AT) in Cell Culture
This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for experiments involving 3-amino-1,2,4-triazole (3-AT).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of 3-amino-1,2,4-triazole (3-AT) toxicity in cell culture?
A1: The primary mechanism of 3-AT toxicity is the specific and irreversible inhibition of the catalase enzyme.[1][2][3] Catalase is a crucial antioxidant enzyme that neutralizes hydrogen peroxide (H₂O₂) by converting it into water and oxygen.[4] By inhibiting catalase, 3-AT treatment leads to the intracellular accumulation of H₂O₂, resulting in oxidative stress.[1][3][5] This elevated oxidative stress can, in turn, induce inflammation, alter metabolic pathways, and impact cell viability.[1][6]
Q2: I am observing inconsistent results or no effect with my 3-AT treatment. What are the common causes?
A2: Inconsistent results often stem from the preparation and storage of the 3-AT solution. 3-AT is soluble in water, with some sources recommending the use of gentle heat to fully dissolve it.[7] For consistency, it is recommended to prepare a concentrated stock solution (e.g., 1 M in water), filter sterilize it, and store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[7] These aliquots are reportedly stable for up to three months.[7] Always ensure the 3-AT is fully dissolved in your final culture medium before adding it to cells.
Q3: How do I determine the optimal working concentration of 3-AT for my specific cell line?
A3: The effective concentration of 3-AT is highly cell-type dependent. It is critical to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. Start with a broad range of concentrations reported in the literature and narrow it down. For example, concentrations of 2 mM and 10 mM have been used in human differentiated adipocytes for 24 hours, while a range of 1-60 mM was tested on RAW 264.7 macrophage cells.[1][3] A standard cytotoxicity assay, such as an MTT or LDH release assay, should be used to determine the concentration that achieves the desired effect (e.g., catalase inhibition) without causing excessive, unintended cell death.[3][8]
Q4: My cells are showing unexpected toxicity. Are there known off-target effects of 3-AT?
A4: While 3-AT is primarily known as a catalase inhibitor, some studies have reported other effects. For instance, 3-AT has been shown to inhibit nitric oxide (NO) synthase in murine macrophages.[9] The structural similarity of 3-AT to the guanidino group of L-arginine, the substrate for NO synthase, may be responsible for this inhibition.[9] In other model organisms like Neurospora crassa, it has been found to inhibit protein synthesis on mitoribosomes.[10] If your experimental model is sensitive to changes in these pathways, it is important to consider these potential confounding effects.
Q5: What are the key downstream signaling pathways affected by 3-AT-induced oxidative stress?
A5: The accumulation of H₂O₂ following catalase inhibition can trigger several downstream pathways. These include:
-
Inflammatory Pathways: Oxidative stress can activate transcription factors like NF-κB, leading to an inflammatory response.[3][5]
-
Metabolic Pathways: Studies in adipocytes show that 3-AT-induced oxidative stress can decrease the expression of PPARγ, a key regulator of metabolism, leading to reduced glucose uptake and altered lipid metabolism.[1][6]
-
Redox Homeostasis Pathways: The cell's antioxidant defense system can be altered. While catalase is inhibited, there may be compensatory changes in other antioxidant enzymes like superoxide (B77818) dismutase (SOD).[6] However, the expression of key transcription factors that maintain redox balance, such as Nrf2 and FOXO1, can be inhibited by H₂O₂ accumulation.[1][6]
Q6: How can I experimentally confirm that 3-AT is effectively inhibiting catalase in my cell culture?
A6: To confirm the efficacy of your 3-AT treatment, you should directly measure its effects. The two most common methods are:
-
Measure Intracellular H₂O₂ Levels: A direct consequence of catalase inhibition is the rise in intracellular H₂O₂. Use a fluorescent probe-based assay to quantify H₂O₂ levels in 3-AT-treated cells compared to untreated controls. A significant increase confirms the intended effect.[1]
-
Perform a Catalase Activity Assay: Prepare cell lysates from treated and untreated cells and measure catalase activity using a commercially available kit or a standard spectrophotometric method.[3] A significant decrease in enzyme activity in the 3-AT-treated group will validate its inhibitory action.
Troubleshooting Guides
Problem: High Variability or Poor Reproducibility in Cell Viability Assays
| Possible Cause | Recommended Solution |
| Inconsistent 3-AT Solution | Prepare a single, large batch of stock solution and freeze it in single-use aliquots to avoid freeze-thaw cycles.[7] Ensure the aliquot is fully thawed and mixed before diluting into the culture medium. |
| Uneven Cell Seeding | Ensure you have a single-cell suspension before plating. Mix the cell suspension between plating wells to prevent settling and ensure consistent cell numbers across the plate. |
| Edge Effects on Assay Plate | Avoid using the outermost wells of your culture plates, as they are prone to evaporation, which can concentrate 3-AT and affect cell health. Fill these wells with sterile PBS or medium instead. |
| Incorrect Assay Timing | The toxic effects of 3-AT are time-dependent. Perform a time-course experiment (e.g., 12, 24, 48 hours) in addition to a dose-response experiment to identify the optimal incubation period for your desired outcome. |
Problem: Unexpected Phenotypes Seemingly Unrelated to Oxidative Stress
| Possible Cause | Recommended Solution |
| Off-Target Effects | Review the literature for known off-target effects in your specific cell type or system. For example, if you are working with macrophages, consider that 3-AT can inhibit NO synthase.[9] |
| Cell Culture Contamination | Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular response to stressors. |
| Media Component Interaction | Ensure that no components in your specific cell culture medium (e.g., high levels of antioxidants like pyruvate) are interfering with the action of 3-AT. |
| Confounding Cellular Stress | To confirm that the observed phenotype is due to H₂O₂ accumulation, perform a rescue experiment. This can involve co-treatment with an H₂O₂ scavenger (e.g., N-acetylcysteine) or adding exogenous catalase to the medium to see if it reverses the effect. |
Quantitative Data Summary
Table 1: Examples of 3-AT Concentrations Used in Cell Culture Studies
| Cell Line | Concentration Range | Incubation Time | Reference |
| Human Differentiated Adipocytes | 2 mM - 10 mM | 24 hours | [1] |
| RAW 264.7 Macrophages | 1 mM - 60 mM (for MTT assay) | 48 hours | [3] |
| RAW 264.7 Macrophages | 3 mM (for functional assays) | 24 - 48 hours | [3] |
| Tobacco (Nicotiana tabacum) | 0.01 mM - 50.0 mM | 48 hours | [11] |
Table 2: Reported IC₅₀ Values for 3-AT Inhibition of Catalase
| Enzyme Source | pH | IC₅₀ Value | Reference |
| Human Blood Erythrocyte Catalase | 7.5 | 23.21 µM | [4] |
| Human Blood Erythrocyte Catalase | 5.5 | 49.01 µM | [4] |
Visualized Workflows and Pathways
References
- 1. Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes | PLOS One [journals.plos.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Info about 3-Amino-1,2,4-triazole (3-AT) - General Lab Techniques [protocol-online.org]
- 8. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. 3-amino-1,2,4-triazole inhibits macrophage NO synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Transport of the herbicide 3-amino-1,2,4-triazole by cultured tobacco cells and leaf protoplasts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming 3-Amino-1,2,4-triazole (3-AT) Resistance in Yeast
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Amino-1,2,4-triazole (3-AT) in yeast strains.
Frequently Asked Questions (FAQs)
Q1: What is 3-Amino-1,2,4-triazole (3-AT) and how does it work in yeast?
A1: 3-Amino-1,2,4-triazole (3-AT) is a competitive inhibitor of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase.[1][2][3][4][5][6][7][8][9][10] This enzyme is essential for the biosynthesis of the amino acid histidine. In yeast strains that are auxotrophic for histidine (i.e., they have a non-functional or deleted genomic HIS3 gene) and rely on a plasmid-borne HIS3 reporter gene, 3-AT is used to increase the stringency of selection.[1][2][4][6][8][9] By inhibiting the His3p enzyme, 3-AT creates a condition of histidine starvation, and only cells expressing a sufficiently high level of the HIS3 reporter gene can produce enough histidine to overcome this inhibition and grow.[1][9][11]
Q2: What is the primary application of 3-AT in yeast-based assays?
A2: The most common application of 3-AT is in the yeast two-hybrid (Y2H) system to reduce background growth and the number of false positives.[1][2][8][12][13][14] In Y2H, an interaction between a "bait" and "prey" protein activates the transcription of a reporter gene, often HIS3. Some bait proteins can weakly self-activate the reporter gene, leading to background growth even in the absence of a true interaction.[1][8][12] By adding 3-AT, the selection becomes more stringent, and only strong protein-protein interactions that drive high levels of HIS3 expression will result in yeast growth.[1][11]
Q3: What is the role of the Gcn4p transcription factor in 3-AT resistance?
A3: Gcn4p is a master transcriptional activator that regulates genes involved in amino acid biosynthesis in response to amino acid starvation.[3][15][16][17][18] 3-AT-induced histidine starvation leads to the induction of Gcn4p, which in turn binds to the promoter of the HIS3 gene (and many other amino acid biosynthetic genes) to increase its transcription.[10][15][16] This allows the cell to produce more His3p to overcome the competitive inhibition by 3-AT. Strains with a gcn4 deletion are unable to mount this response and are therefore highly sensitive to 3-AT.[10]
Q4: Can yeast develop resistance to 3-AT through other mechanisms?
A4: Yes, besides the upregulation of HIS3 expression via the Gcn4p pathway, other mechanisms of 3-AT resistance in yeast can include:
-
Increased expression of drug efflux pumps: Some ATP-binding cassette (ABC) transporters can pump toxic compounds out of the cell. Overexpression of such transporters could potentially reduce the intracellular concentration of 3-AT.[19][20][21]
-
Mutations in the HIS3 gene: While less common in the context of reporter assays, mutations in the HIS3 gene that alter the binding site of 3-AT without compromising the enzyme's function could lead to resistance.
-
Metabolic bypass pathways: Although less characterized for 3-AT, some organisms can develop resistance to drugs by activating alternative metabolic pathways to circumvent the inhibited step.
-
Degradation of 3-AT: Some microorganisms are capable of degrading herbicides and other xenobiotics.[22][23][24] While not extensively documented for 3-AT in Saccharomyces cerevisiae, this remains a theoretical possibility.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No growth of positive controls on 3-AT plates | 3-AT concentration is too high. | Perform a 3-AT titration experiment to determine the optimal concentration for your specific bait/prey combination or yeast strain.[12][25] |
| The protein-protein interaction is too weak to overcome the inhibition. | Try a lower concentration of 3-AT or use a more sensitive reporter gene if available.[1][26] | |
| Problems with the media preparation (e.g., incorrect pH, missing nutrients). | Double-check the composition of your selective media. | |
| High background growth (growth of negative controls) on 3-AT plates | 3-AT concentration is too low. | Increase the concentration of 3-AT in your selective media.[1][2][12] |
| The bait protein is self-activating the HIS3 reporter gene. | Increase the 3-AT concentration to suppress this background activation.[1][8][12] If self-activation is very strong, you may need to re-clone your bait protein into a vector with a lower expression level or use a different reporter system. | |
| Leaky expression of the HIS3 reporter gene. | A low level of 3-AT (e.g., 2 mM) can often eliminate this leaky expression.[27] | |
| Inconsistent results between experiments | Variability in plate preparation. | Ensure that 3-AT is added to the molten agar (B569324) at a consistent temperature (around 50-55°C) and mixed thoroughly before pouring plates to ensure a uniform concentration. |
| Age or storage of 3-AT stock solution. | Prepare fresh 3-AT stock solutions regularly and store them protected from light.[28] | |
| Differences in yeast cell density or growth phase. | Standardize your experimental protocols, including the starting cell density and growth phase of your yeast cultures for spot assays.[29][30][31][32] | |
| Unexpectedly high resistance to 3-AT in strains not expected to be resistant | Spontaneous mutations have occurred. | Streak out your yeast strain from a frozen stock to obtain a fresh isolate. The frequency of spontaneous mutations leading to drug resistance is a known phenomenon.[33][34][35] |
| The yeast strain may have acquired a mutation that leads to overexpression of an efflux pump. | This can be investigated using techniques like RT-qPCR to measure the expression levels of known drug transporter genes. | |
| Contamination with a resistant yeast or bacterial strain. | Streak your culture on appropriate selective media to check for purity. |
Experimental Protocols
Protocol 1: Optimizing 3-AT Concentration for Yeast Two-Hybrid (Y2H)
This protocol is essential for determining the optimal 3-AT concentration to minimize background growth while still allowing the detection of true protein-protein interactions.
Materials:
-
Yeast strain co-transformed with your bait and prey plasmids.
-
Yeast strain transformed with your bait plasmid and an empty prey vector (negative control).
-
Appropriate selective media (e.g., SD/-Leu/-Trp/-His).
-
Sterile water.
-
96-well microtiter plate.
-
Selective agar plates containing a range of 3-AT concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM).[1][12]
Procedure:
-
Grow overnight cultures of your experimental and negative control yeast strains in the appropriate liquid selective media (e.g., SD/-Leu/-Trp).
-
The next day, measure the optical density at 600 nm (OD600) of the cultures and adjust to a starting OD600 of 0.5 in sterile water.
-
In a 96-well plate, perform a 10-fold serial dilution of each yeast culture.
-
Spot 5 µL of each dilution onto the series of selective agar plates with varying 3-AT concentrations.
-
Incubate the plates at 30°C for 3-5 days.
-
Analyze the results: The optimal 3-AT concentration is the lowest concentration that completely inhibits the growth of your negative control strain at the lowest dilution, while still allowing robust growth of your experimental strain.[1]
Protocol 2: Spot Assay for 3-AT Resistance Phenotyping
This is a common method to qualitatively assess the level of 3-AT resistance in different yeast strains.
Materials:
-
Yeast strains to be tested (wild-type and mutants).
-
YPD or appropriate selective liquid media.
-
Sterile water or saline.
-
96-well microtiter plate.
-
YPD or selective agar plates.
-
YPD or selective agar plates containing the desired concentration of 3-AT.
Procedure:
-
Grow overnight cultures of the yeast strains to be tested.
-
Measure the OD600 and adjust all cultures to a starting OD600 of 1.0 in sterile water.
-
In a 96-well plate, create a 5-fold or 10-fold serial dilution series for each strain.
-
Spot 5 µL of each dilution onto the control plate (no 3-AT) and the plate containing 3-AT.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate at 30°C for 2-3 days.
-
Document the results by photographing the plates. Compare the growth of the mutant strains to the wild-type strain on both control and 3-AT-containing plates. Reduced growth of a mutant on the 3-AT plate compared to the wild-type indicates sensitivity, while enhanced growth suggests resistance.
Quantitative Data Summary
| Parameter | Typical Values | Application/Context | Source(s) |
| 3-AT Concentration for Y2H | 1 mM - 50 mM | To reduce background and false positives. The optimal concentration is bait-dependent and must be determined empirically. | [1][12] |
| 3-AT Concentration for Suppressing Leaky HIS3 Expression | ~2 mM | In genetic screens where basal expression of a reporter needs to be minimized. | [27] |
| High 3-AT Concentration for Strong Selection | 50 mM - 100 mM | For selecting very strong protein-protein interactions or for strains with high intrinsic resistance. | [11][12] |
| 3-AT Concentration for Gcn4p Induction Studies | 10 mM - 100 mM | To induce amino acid starvation and study the Gcn4p-mediated stress response. | [15][16] |
Signaling Pathways and Workflows
Caption: General Amino Acid Control (GAAC) pathway activation by 3-AT.
Caption: Experimental workflow for a yeast two-hybrid (Y2H) screen using 3-AT.
Caption: Troubleshooting logic for optimizing 3-AT concentration.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison and optimization of yeast two-hybrid systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino Acid-Dependent Gcn4p Stability Regulation Occurs Exclusively in the Yeast Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Genetic Strategy to Eliminate Self-Activator Baits Prior to High-Throughput Yeast Two-Hybrid Screens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HIS3 | SGD [yeastgenome.org]
- 6. biorxiv.org [biorxiv.org]
- 7. HIS3 - Wikipedia [en.wikipedia.org]
- 8. Making the right choice: Critical parameters of the Y2H systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ATR1, a Saccharomyces cerevisiae gene encoding a transmembrane protein required for aminotriazole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Yeast Two-Hybrid approach for probing protein-protein interactions at the centrosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. blog.addgene.org [blog.addgene.org]
- 15. Transcriptional Profiling Shows that Gcn4p Is a Master Regulator of Gene Expression during Amino Acid Starvation in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Gcn4p, a Master Regulator of Gene Expression, Is Controlled at Multiple Levels by Diverse Signals of Starvation and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 18. E-GEOD-15254 - Transcription profiling by array of yeast gcn2, gcn4 and gln3 deletion mutants treated with rapamycin or 3-amino-1,2,4-triazole (3-AT) - OmicsDI [omicsdi.org]
- 19. Multiple-drug-resistance phenomenon in the yeast Saccharomyces cerevisiae: involvement of two hexose transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Molecular Mechanism of Terbinafine Resistance in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Pathways of As(III) detoxification in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Production of Indole-3-Acetic Acid and Degradation of 2,4-D by Yeasts Isolated from Pollinating Insects [mdpi.com]
- 23. Phyllosphere yeasts rapidly break down biodegradable plastics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Accelerated degradation of plastic products via yeast enzyme treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Yeast Two-Hybrid Screens: Improvement of Array-Based Screening Results by N- and C-terminally Tagged Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 26. RNA–protein interactions in the yeast three-hybrid system: Affinity, sensitivity, and enhanced library screening - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Eliminating Gene Conversion Improves High-Throughput Genetics in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 28. wickenslab.biochem.wisc.edu [wickenslab.biochem.wisc.edu]
- 29. yeastorfanproject.com [yeastorfanproject.com]
- 30. Spot Assay and Colony Forming Unit (CFU) Analyses–based sensitivity test for Candida albicans and Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. biorxiv.org [biorxiv.org]
- 33. Yeasts Acquire Resistance Secondary to Antifungal Drug Treatment by Adaptive Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Synonymous mutations in representative yeast genes are mostly strongly nonneutral - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Antimicrobial resistance induced by genetic changes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 3-Amino-1,2,4-Triazole (3-AT) Treatment in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 3-amino-1,2,4-triazole (3-AT) in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during in vivo experiments with 3-AT.
Q1: I am not observing the expected level of catalase inhibition. What could be the cause?
A1: Several factors can lead to insufficient catalase inhibition:
-
Suboptimal Dose: The effective dose of 3-AT can vary significantly between species and even strains. Review the literature for doses used in similar models. Dose optimization studies may be necessary. For instance, doses ranging from 0.5 g/kg to 1 g/kg have been used in rodents.[1][2]
-
Incorrect Administration Route: The bioavailability of 3-AT can differ with the route of administration (e.g., intravenous, intraperitoneal, oral). Ensure the chosen route is appropriate for your experimental goals and that the administration technique is correct.
-
Timing of Measurement: 3-AT's inhibitory effect is time-dependent. The onset of inhibition in the brain, for example, is slower than in the liver, which may be due to the time it takes for 3-AT to penetrate the tissue and for hydrogen peroxide (H₂O₂) to be generated, a necessary step for the inhibition mechanism.[3] Assess catalase activity at multiple time points post-administration to determine the peak inhibitory effect.
-
Reagent Stability: Ensure your 3-AT solution is properly prepared and stored. While aqueous solutions are stable, repeated freeze-thaw cycles should be avoided. It is recommended to make small aliquots and store them at -20°C for up to 3 months.
Q2: My animals are showing signs of toxicity. How can I mitigate this?
A2: While 3-AT has a relatively low acute toxicity, high doses or chronic administration can lead to adverse effects.
-
Monitor Animal Welfare: Closely monitor animals for clinical signs of toxicity, which can include piloerection (hair standing on end), half-shut eyes, and decreased motor activity. A body weight loss of 5% or more can be a strong predictor of underlying pathological issues.[4]
-
Dose Reduction: If toxicity is observed, consider reducing the dose. The goal is to find a therapeutic window that effectively inhibits catalase without causing significant distress or off-target effects.
-
Refine Administration: For oral gavage, ensure the correct technique and tube size are used to prevent esophageal or gastric injury.[5][6][7][8] For injections, use the smallest practical needle size.
-
Hydration: Ensure animals have free access to water, as some treatments may affect fluid balance.
Q3: I am seeing inconsistent results between experiments. What are the potential sources of variability?
A3: Inconsistent results are a common challenge in in vivo research. Consider the following:
-
Animal-to-Animal Variation: Biological variability is inherent. Ensure animals are properly randomized into treatment groups and that factors like age, weight, and sex are consistent.
-
Vehicle and Formulation: Ensure the 3-AT is fully dissolved. For oral administration, using a vehicle like methyl cellulose (B213188) can help ensure uniform suspension and delivery.[9] For injections, sterile saline is commonly used.
-
Circadian Rhythms: The time of day of administration and measurement can influence metabolic and physiological parameters. Maintain a consistent schedule for all experimental procedures.
-
Assay Variability: Ensure that your methods for measuring catalase activity or downstream markers (e.g., ROS) are validated and consistent. Run standards and controls with every assay. For example, catalase activity in diluted samples can decline rapidly, so samples should be kept on ice and assayed promptly.[10]
Q4: How does 3-AT actually work, and what are its downstream effects?
A4: 3-AT is an irreversible inhibitor of the enzyme catalase.[11] Catalase is a primary antioxidant enzyme that breaks down hydrogen peroxide (H₂O₂) into water and oxygen. By inhibiting catalase, 3-AT treatment leads to an accumulation of intracellular H₂O₂. This increase in H₂O₂ can act as a signaling molecule, modulating various pathways, including:
-
NF-κB Pathway: H₂O₂ can activate the NF-κB signaling pathway, a key regulator of inflammation. This can occur through the phosphorylation of the p65 subunit, leading to its translocation to the nucleus.[12][13][14][15][16]
-
PPARγ Pathway: Increased H₂O₂ levels have been shown to lower the expression of peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism.[14][15][17]
Quantitative Data Summary
The following tables summarize dosages and effects of 3-AT from various animal studies.
Table 1: 3-Amino-1,2,4-Triazole Dosing Regimens in Rodent Models
| Animal Model | Dose | Administration Route | Duration | Key Findings | Reference |
| Rat | 1000 mg/kg | Intravenous (IV) | Single dose | Significantly reduced myocardial catalase activity. | [2] |
| Rat | 50 mg/kg | Oral | Single dose | The majority of 3-AT was excreted unchanged in the urine within 24 hours. | [18] |
| Rat | 3 or 4 g/kg (Ethanol study) | Intraperitoneal (IP) | Single dose (5h post-AT) | Attenuated ethanol-induced narcosis. | [3] |
| Mouse | 400 or 600 mg/kg/day | Oral | 12 days (intermittent) | Reduced proliferation of B. abortus in spleen and liver. | [19] |
| Mouse | 500 mg/kg/24h | Not specified | 12 weeks | Prevented high-fat diet-induced obesity and improved glucose tolerance. | [20] |
| Mouse | 0.5 g/kg | Injection (unspecified) | 5 days | Significantly reduced ethanol (B145695) consumption. | [1] |
Table 2: Effects of 3-AT on Catalase Activity
| Animal Model | Dose | Time Post-Administration | Tissue | % Inhibition / Effect | Reference |
| Rat | 1000 mg/kg IV | 60 minutes | Myocardium | Activity reduced from ~180 to ~30 units/g wet wt. | [2] |
| Rat | Not specified | Not specified | Brain | Time-dependent inhibition, slower onset than liver. | [3] |
Experimental Protocols
Protocol 1: Preparation and Administration of 3-AT by Oral Gavage (Mouse Model)
This protocol is adapted from standard oral gavage procedures.[5][6][7][8]
Materials:
-
3-Amino-1,2,4-triazole (3-AT)
-
Vehicle (e.g., sterile water, 0.9% saline, or 0.5% methyl cellulose[9])
-
Balance, weigh boats, spatulas
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch, curved, with a ball-tip for mice[9])
-
Syringes (1 mL)
-
Permanent marker
Procedure:
-
Animal Handling: All procedures must be approved by the institution's Animal Care and Use Committee. Personnel must be trained in oral gavage techniques.
-
Dosage Calculation:
-
Weigh each mouse accurately.
-
Calculate the required dose of 3-AT based on the desired mg/kg.
-
Calculate the volume to be administered. The maximum recommended volume for mice is 10 mL/kg.[5]
-
-
Preparation of Dosing Solution:
-
On the day of dosing, weigh the required amount of 3-AT.
-
Dissolve or suspend it in the chosen vehicle to the final desired concentration. Ensure the solution is homogenous.
-
-
Gavage Needle Measurement:
-
Measure the correct insertion length by holding the gavage needle alongside the mouse, with the tip at the corner of the mouth. The needle should reach the last rib, but not go past it.
-
Mark this length on the needle with a permanent marker to prevent over-insertion and potential stomach perforation.[6][7]
-
-
Animal Restraint and Administration:
-
Restrain the mouse firmly by scruffing the neck and back to immobilize the head and align the esophagus and stomach.[6]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth.
-
The needle should pass easily down the esophagus as the mouse swallows. Do not force the needle. If resistance is met, withdraw and try again.
-
Once the needle is inserted to the pre-measured depth, administer the solution slowly and steadily.
-
-
Post-Administration Monitoring:
Protocol 2: Measurement of Catalase Activity in Tissue Homogenates
This protocol is based on the spectrophotometric method of monitoring H₂O₂ decomposition at 240 nm.[10][21][22]
Materials:
-
Tissue sample (e.g., liver, heart, brain)
-
Cold homogenization buffer (e.g., 50-100 mM potassium phosphate (B84403) buffer, pH 7.0-7.4, containing 1 mM EDTA)[21][22]
-
Tissue homogenizer (e.g., Dounce or mechanical)
-
Refrigerated centrifuge
-
UV-Vis Spectrophotometer with temperature control
-
Quartz cuvettes
-
Hydrogen peroxide (H₂O₂) solution (prepare fresh daily in homogenization buffer, e.g., 10 mM)
Procedure:
-
Tissue Preparation:
-
Excise the tissue of interest quickly and place it in ice-cold PBS to wash off any blood.
-
Blot the tissue dry and record its weight.
-
Homogenize the tissue in a known volume of ice-cold homogenization buffer (e.g., 5-10 mL of buffer per gram of tissue).[21]
-
-
Homogenate Clarification:
-
Centrifuge the homogenate at a low speed (e.g., 3,000-10,000 x g) for 5-15 minutes at 4°C to pellet cell debris and nuclei.[21]
-
Collect the resulting supernatant, which contains the cytosolic fraction with catalase, and keep it on ice.
-
-
Protein Quantification:
-
Determine the total protein concentration of the supernatant using a standard method (e.g., Bradford or BCA assay) to normalize catalase activity.
-
-
Catalase Activity Assay:
-
Set the spectrophotometer to 240 nm and equilibrate the cuvette holder to 25°C.
-
Prepare the reaction mixture in a quartz cuvette. Add the assay buffer and an appropriate amount of the tissue supernatant. The final volume is typically 1 mL.
-
Initiate the reaction by adding the H₂O₂ solution and mix quickly by inverting the cuvette.
-
Immediately begin recording the decrease in absorbance at 240 nm for 1-3 minutes. The rate should be linear.
-
-
Calculation:
-
Calculate the rate of change in absorbance per minute (ΔA₂₄₀/min).
-
Use the Beer-Lambert law (A = εcl) to determine the catalase activity. The molar extinction coefficient (ε) for H₂O₂ at 240 nm is 43.6 M⁻¹cm⁻¹.
-
Activity is typically expressed as units per mg of protein, where one unit is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[10]
-
Visualizations: Signaling Pathways and Workflows
Signaling Pathway Diagrams
// Edges "3_AT" -> "Catalase" [label=" inhibits", style=dashed, arrowhead=tee]; "Catalase" -> "H2O2_increase" [label=" (leads to)", style=invis]; // Logical flow, not direct action "H2O2_increase" -> "IKK" [label=" activates"]; "H2O2_increase" -> "p_p65" [label=" phosphorylates p65"]; "IKK" -> "IkB" [label=" phosphorylates"]; "IkB" -> "p_IkB"; "NFkB_complex" -> "IkB" [dir=none, style=dashed, label=" bound to"]; "p_IkB" -> "NFkB_complex" [label=" releases"]; "p_p65" -> "NFkB_active"; "NFkB_active" -> "Gene_Expression" [label=" translocates &\n activates"];
// Invisible edges for layout edge[style=invis]; "IkB" -> "NFkB_active";
} Caption: H₂O₂-Mediated Activation of the NF-κB Pathway by 3-AT.
// Edges "3_AT" -> "Catalase" [label=" inhibits", style=dashed, arrowhead=tee]; "Catalase" -> "H2O2_increase" [label=" (leads to)", style=invis]; // Logical flow "H2O2_increase" -> "PPARg_exp" [label=" leads to"]; "PPARg_exp" -> "Metabolism" [label=" results in"]; } Caption: 3-AT Effect on PPARγ Expression and Metabolism.
Experimental Workflow Diagram
// Nodes "Start" [label="Experiment Start:\nAnimal Acclimation &\nBaseline Measurements", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Randomization" [label="Randomize Animals into\nControl & 3-AT Groups"]; "Dosing" [label="Administer Vehicle (Control)\nor 3-AT Solution\n(e.g., Oral Gavage)"]; "Monitoring" [label="Monitor Animal Welfare:\nBody Weight, Clinical Signs"]; "Timepoint" [label="Experimental Endpoint\n(e.g., 60 min, 24h, 12 weeks)", shape=diamond, fillcolor="#FBBC05"]; "Tissue_Collection" [label="Euthanize Animal &\nCollect Tissues of Interest"]; "Homogenization" [label="Prepare Tissue Homogenates"]; "Analysis" [label="Perform Downstream Assays", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Catalase_Assay" [label="Catalase Activity Assay"]; "ROS_Assay" [label="ROS Measurement"]; "Western_Blot" [label="Western Blot\n(e.g., p-p65, PPARγ)"]; "Data_Analysis" [label="Data Analysis &\nInterpretation", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges "Start" -> "Randomization"; "Randomization" -> "Dosing"; "Dosing" -> "Monitoring"; "Monitoring" -> "Timepoint"; "Timepoint" -> "Tissue_Collection"; "Tissue_Collection" -> "Homogenization"; "Homogenization" -> "Analysis"; "Analysis" -> "Catalase_Assay" [style=dashed]; "Analysis" -> "ROS_Assay" [style=dashed]; "Analysis" -> "Western_Blot" [style=dashed]; "Catalase_Assay" -> "Data_Analysis"; "ROS_Assay" -> "Data_Analysis"; "Western_Blot" -> "Data_Analysis"; } Caption: General Workflow for an In Vivo 3-AT Study.
References
- 1. Effects of 3-amino-1,2,4-triazole on brain catalase in the mediation of ethanol consumption in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effect of 3-amino-1,2,4-triazole on ethanol-induced narcosis, lethality and hypothermia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Associations between clinical signs and pathological findings in toxicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 6. research.fsu.edu [research.fsu.edu]
- 7. research.sdsu.edu [research.sdsu.edu]
- 8. ouv.vt.edu [ouv.vt.edu]
- 9. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen peroxide activates NF-kappa B through tyrosine phosphorylation of I kappa B alpha and serine phosphorylation of p65: evidence for the involvement of I kappa B alpha kinase and Syk protein-tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes | PLOS One [journals.plos.org]
- 16. Role of NF-κB signaling pathway in H2O2-induced oxidative stress of hiPSCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [Metabolism of 3-amino-1,2,4-triazole in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Intracellular Growth Inhibition and Host Immune Modulation of 3-Amino-1,2,4-triazole in Murine Brucellosis | MDPI [mdpi.com]
- 20. 3-Amino-1,2,4-Triazole Induces Quick and Strong Fat Loss in Mice with High Fat-Induced Metabolic Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. academic.oup.com [academic.oup.com]
how to improve solubility of 3-amino-1,2,4-triazole for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving 3-amino-1,2,4-triazole for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of 3-amino-1,2,4-triazole in common laboratory solvents?
A1: 3-amino-1,2,4-triazole is a polar compound and exhibits good solubility in polar solvents. It is highly soluble in water and also dissolves in other polar organic solvents such as methanol (B129727) and ethanol (B145695). Conversely, it is sparingly soluble or insoluble in non-polar organic solvents.[1][2][3][4]
Q2: I am having trouble dissolving 3-amino-1,2,4-triazole in water at room temperature. What can I do?
A2: If you are experiencing difficulty dissolving 3-amino-1,2,4-triazole in water, you can try gentle heating.[4] The solubility of 3-amino-1,2,4-triazole in water increases with temperature.[5] You can also try preparing the solution in hot water and then allowing it to cool to the desired experimental temperature. For long-term storage, it is advisable to make small aliquots and store them at -20°C to avoid repeated freeze-thaw cycles.[4]
Q3: Can pH be adjusted to improve the solubility of 3-amino-1,2,4-triazole?
A3: Yes, adjusting the pH of the solution can influence the solubility of 3-amino-1,2,4-triazole.[5] In either more acidic or more basic conditions, the compound can form ionic species, which may lead to enhanced solubility in aqueous solutions. However, it is crucial to consider the pH stability of the compound and the specific requirements of your experiment before making significant pH adjustments.
Q4: What is the stability of 3-amino-1,2,4-triazole in aqueous solutions?
A4: Aqueous solutions of 3-amino-1,2,4-triazole are generally stable. Studies have shown that it undergoes no significant degradation in buffer solutions at pH 4, 7, and 9 even at elevated temperatures over extended periods, suggesting a half-life of more than a year at 20°C.[4] For stock solutions, it is recommended to store them at -20°C, where they are reported to be stable for up to 3 months.[4]
Troubleshooting Guide: Solubility Issues
This guide provides a systematic approach to resolving common solubility challenges encountered with 3-amino-1,2,4-triazole.
Problem: Precipitate forms in my aqueous stock solution upon cooling.
-
Possible Cause: The concentration of 3-amino-1,2,4-triazole exceeds its solubility limit at room temperature.
-
Solution:
-
Gently warm the solution to redissolve the precipitate.
-
Consider preparing a more dilute stock solution.
-
For use in experiments, prepare the concentrated solution in hot water and add it to the final medium while still warm.
-
Problem: The compound is not dissolving in my desired organic solvent.
-
Possible Cause: The chosen solvent is not polar enough to dissolve 3-amino-1,2,4-triazole.
-
Solution:
-
Consult the solubility data table below to select a more appropriate solvent.
-
If the experimental design permits, consider using a co-solvent system. For example, adding a small amount of a polar solvent in which the compound is highly soluble to the desired solvent may improve overall solubility.
-
Data Presentation
Table 1: Solubility of 3-Amino-1,2,4-Triazole in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference |
| Water | 28 g/100 mL | 25 | [1] |
| Water | 280 g/L | 20 | [6][7] |
| Hot Water | 50 mg/mL | Not Specified | [4][8] |
| Methanol | Soluble | Not Specified | [1][2][3] |
| Ethanol | Soluble | Not Specified | [1][2][3] |
| Chloroform | Soluble | Not Specified | [1][2] |
| Acetonitrile | Soluble | Not Specified | [1] |
| N-methyl-2-pyrrolidone | High | 283.15 - 318.15 K | [9] |
| Ethyl Acetate | Sparingly Soluble/Negligible | Not Specified | [1][2] |
| Acetone | Insoluble | Not Specified | [2][3] |
| Ether | Insoluble | Not Specified | [2] |
Note: The solubility of 3-amino-1,2,4-triazole in organic solvents is often described qualitatively. A systematic study found the solubility order to be: N-methyl-2-pyrrolidone > methanol > ethanol > n-propanol > (isopropanol, acetone) > 1,4-dioxane (B91453) > 2-butanone (B6335102) > (ethyl acetate, acetonitrile).[9]
Experimental Protocols
Protocol 1: Preparation of a 1 M Aqueous Stock Solution of 3-Amino-1,2,4-Triazole
Materials:
-
3-amino-1,2,4-triazole (FW: 84.08 g/mol )
-
Nuclease-free water
-
Sterile container
-
Magnetic stirrer and stir bar
-
Water bath or heating block
Procedure:
-
Weigh out 0.8408 g of 3-amino-1,2,4-triazole for a final volume of 10 mL.
-
Add the powder to a sterile container with a magnetic stir bar.
-
Add approximately 8 mL of nuclease-free water.
-
Gently heat the solution to around 50°C while stirring.[4] Do not boil.
-
Continue stirring until the 3-amino-1,2,4-triazole is completely dissolved.
-
Allow the solution to cool to room temperature.
-
Adjust the final volume to 10 mL with nuclease-free water.
-
Filter-sterilize the solution using a 0.22 µm filter.
-
Aliquot into smaller, sterile tubes and store at -20°C.
Visualizations
References
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. 3-Amino-1H-1,2,4-triazole, 96% 50 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 3-Amino-1,2,4-Triazole | 61-82-5 [chemicalbook.com]
- 4. Info about 3-Amino-1,2,4-triazole (3-AT) - General Lab Techniques [protocol-online.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. 3-Amino-1,2,4-Triazole [chembk.com]
- 7. 3-Amino-1H-1,2,4-triazole for synthesis 61-82-5 [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: 3-Amino-1,2,4-Triazole (3-AT)
Welcome to the technical support center for 3-amino-1,2,4-triazole (3-AT). This resource provides researchers, scientists, and drug development professionals with detailed guidance on optimizing experimental parameters, troubleshooting common issues, and understanding the applications of 3-AT.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for 3-amino-1,2,4-triazole (3-AT)?
A1: 3-amino-1,2,4-triazole is a specific and irreversible inhibitor of the enzyme catalase.[1][2] The inhibition occurs when 3-AT covalently binds to the active site of catalase in the presence of its substrate, hydrogen peroxide (H₂O₂).[1] This reaction disrupts the enzyme's ability to decompose H₂O₂ into water and oxygen, leading to an accumulation of reactive oxygen species (ROS) and inducing oxidative stress.[3][4]
Q2: What are the main applications of 3-AT in a research setting?
A2: 3-AT is utilized in several key research applications:
-
Inducing Oxidative Stress: By inhibiting catalase, 3-AT is used to study the cellular effects of H₂O₂ accumulation and oxidative stress.[5]
-
Yeast Two-Hybrid (Y2H) Screens: It serves as a competitive inhibitor of the HIS3 gene product (imidazoleglycerol-phosphate dehydratase).[6] This application is crucial for reducing false positives ("leaky" reporter expression) by requiring a stronger protein-protein interaction to drive reporter gene expression for survival on histidine-deficient media.[7][8]
-
Cancer Research: The role of catalase and oxidative stress in carcinogenesis is explored using 3-AT to modulate ROS levels.[1]
Q3: How should I prepare and store a 3-AT stock solution?
A3: A 1 M stock solution in sterile water is common.[7][9] Since 3-AT can be difficult to dissolve at this concentration, gentle heating may be required. The solution should be filter-sterilized, and it is recommended to store it in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[10] The solution is stable for at least 3 months when stored this way.[10] For addition to culture media, the stock should be thawed and added to the media after it has cooled to around 50°C, as 3-AT is heat-labile.[9][10]
Troubleshooting Guide
Issue 1: No observable catalase inhibition or effect on cells after 3-AT treatment.
-
Possible Cause 1: Suboptimal Incubation Time. The inhibitory effect of 3-AT is time-dependent.[11] Short incubation periods may be insufficient to achieve significant catalase inhibition.
-
Solution: Increase the incubation time. For cell culture experiments, time points of 24 to 48 hours are often necessary to observe effects on intracellular processes.[5]
-
-
Possible Cause 2: Incorrect Concentration. The concentration of 3-AT may be too low to effectively inhibit catalase in your specific system.
-
Possible Cause 3: Insufficient Hydrogen Peroxide. The inhibitory action of 3-AT on catalase is dependent on the presence of H₂O₂.[1][12]
-
Solution: Ensure that the experimental system has endogenous H₂O₂ production. In in vitro assays, a source of H₂O₂ must be supplied.
-
Issue 2: High cellular toxicity or unexpected decrease in cell viability.
-
Possible Cause 1: 3-AT Concentration is Too High. While used to induce stress, excessively high concentrations of 3-AT can lead to widespread, non-specific cytotoxicity.
-
Solution: Titrate the 3-AT concentration downwards. Perform a cell viability assay (e.g., MTT) across a range of concentrations (e.g., 1 mM to 60 mM) to identify a non-cytotoxic working concentration for your specific cell line and incubation time.[5]
-
-
Possible Cause 2: Cell Line Sensitivity. Different cell types exhibit varying sensitivities to oxidative stress.
-
Solution: Review literature for your specific cell line or a similar one. Start with a lower concentration and shorter incubation time, then gradually increase.
-
Issue 3: Inconsistent results in Yeast Two-Hybrid (Y2H) assays.
-
Possible Cause 1: 3-AT Concentration is Not Optimized. Too little 3-AT may not suppress background HIS3 expression, leading to false positives. Too much may be overly stringent, leading to false negatives.
-
Possible Cause 2: Improper Plate Preparation. 3-AT is heat-labile and should not be autoclaved.[9]
-
Solution: Add the filter-sterilized 3-AT stock solution to the molten agar (B569324) medium after it has cooled to 50-60°C, just before pouring the plates.[10]
-
Data Presentation: Optimizing Incubation Parameters
The optimal incubation time for 3-AT is highly dependent on the experimental system, the desired outcome, and the concentration used.
Table 1: 3-AT Concentration and Incubation Times in Cell Culture
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
|---|---|---|---|---|
| RAW 264.7 Macrophages | 3 mM - 6 mM | 24 - 48 hours | Inhibition of intracellular B. abortus growth | [5] |
| RAW 264.7 Macrophages | 1 mM - 60 mM | 48 hours | Cytotoxicity assessment (MTT assay) | [5] |
| S. cerevisiae (Yeast) | 10 mM | Not specified | In vivo catalase inhibition |[11] |
Table 2: 3-AT Concentration in Yeast Two-Hybrid (Y2H) Systems
| Application | Concentration Range | Incubation Time | Purpose | Reference |
|---|---|---|---|---|
| Reporter Gene Assay | 0, 1, 2.5, 5 mM | 3 days | Titration to inhibit leaky HIS3 expression | [7] |
| Bait Self-Activation Test | 10, 25, 50, 75, 100 mM | 48 - 72 hours | Determine minimum HIS3 expression for growth |[8] |
Experimental Protocols
Protocol 1: General Method for 3-AT Treatment in Mammalian Cell Culture
This protocol provides a framework for treating adherent mammalian cells (e.g., RAW 264.7) to study the effects of catalase inhibition.
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 96-well plate for viability assays, 6-well plate for protein/RNA analysis) at a density that will result in 70-80% confluency at the time of harvesting. Incubate at 37°C and 5% CO₂ for 24 hours.[5]
-
Preparation of 3-AT Medium: Prepare fresh complete growth medium. Thaw the 1 M 3-AT stock solution and add it to the medium to achieve the desired final concentrations (e.g., 3 mM and 6 mM).[5] Vortex briefly to mix.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the 3-AT-containing medium or control medium (without 3-AT).
-
Incubation: Return the cells to the incubator (37°C, 5% CO₂) for the desired time period (e.g., 24 or 48 hours).[5] The optimal time should be determined empirically.
-
Downstream Analysis: After incubation, harvest the cells. The supernatant can be collected for analysis of secreted factors, while the cell lysate can be used for catalase activity assays, western blotting, or qRT-PCR.[5] For viability, an MTT assay can be performed directly in the plate.[5]
Protocol 2: Using 3-AT to Reduce False Positives in Yeast Two-Hybrid (Y2H) Screens
This protocol outlines the titration of 3-AT to suppress the "leaky" expression of the HIS3 reporter gene.
-
Yeast Transformation: Co-transform yeast cells (e.g., Mav203 strain) with your "bait" (pDBLeu) and "prey" (pPC86) plasmids.[8]
-
Plate on Selection Media: Plate the transformed yeast on synthetic defined (SD) medium lacking leucine (B10760876) and tryptophan (SD-L/W) to select for diploid cells containing both plasmids. Incubate for 48-72 hours at 30°C.
-
Prepare 3-AT Plates: Prepare SD medium lacking leucine, tryptophan, and histidine (SD-L/W/H). After autoclaving and cooling the agar to ~50-60°C, add a sterile 1 M 3-AT stock solution to achieve a range of final concentrations (e.g., 0 mM, 5 mM, 10 mM, 25 mM, 50 mM).[8] Pour plates and allow them to solidify.
-
Test for Self-Activation: Patch or replica-plate colonies from the SD-L/W plate onto the series of SD-L/W/H plates containing different 3-AT concentrations. Also, plate onto a positive control plate (SD-L/W) and a negative control plate (SD-L/W/H with 0 mM 3-AT).
-
Incubation and Analysis: Incubate the plates at 30°C for 3-5 days. The optimal 3-AT concentration for your screen is the lowest concentration that prevents the growth of yeast containing your "bait" plasmid and an empty "prey" plasmid (the self-activation control) but still allows growth of positive controls.
Visualizations
Caption: Mechanism of irreversible catalase inhibition by 3-amino-1,2,4-triazole (3-AT).
Caption: Experimental workflow for determining optimal 3-AT concentration and incubation time.
Caption: Logical troubleshooting guide for experiments involving 3-amino-1,2,4-triazole.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Mechanisms of oxidant generation by catalase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalase - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 7. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modified Yeast-Two-Hybrid System to Identify Proteins Interacting with the Growth Factor Progranulin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ableweb.org [ableweb.org]
- 10. Info about 3-Amino-1,2,4-triazole (3-AT) - General Lab Techniques [protocol-online.org]
- 11. Inhibition of catalase by aminotriazole in vivo results in reduction of glucose-6-phosphate dehydrogenase activity in Saccharomyces cerevisiae cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Mitigating Carcinogenic Risks of 3-Amino-1,2,4-Triazole in the Laboratory: A Technical Support Guide
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely handling 3-amino-1,2,4-triazole (Amitrole, CAS No. 61-82-5) in a laboratory setting. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues to minimize exposure and mitigate the carcinogenic risks associated with this compound.
Troubleshooting Guide
| Issue | Probable Cause | Recommended Action |
| Visible dust or powder contamination on work surfaces after handling solid 3-amino-1,2,4-triazole. | Improper handling techniques, inadequate containment, or spills. | 1. Immediately cordon off the contaminated area.[1] 2. Wear appropriate Personal Protective Equipment (PPE), including a dust respirator, chemical-resistant gloves, and safety glasses.[1][2] 3. Do not use dry sweeping methods as this can generate dust.[1] 4. Gently dampen the spilled material with water to prevent it from becoming airborne.[1] 5. Use a vacuum cleaner equipped with a HEPA filter for cleanup if available.[1] 6. Alternatively, carefully sweep up the dampened material and place it in a sealed, labeled container for hazardous waste disposal.[2][3][4] 7. Decontaminate the area with soap and water.[2] |
| Accidental skin contact with a 3-amino-1,2,4-triazole solution. | Inadequate PPE (e.g., torn gloves) or splashes during handling. | 1. Immediately remove all contaminated clothing, including footwear.[1][2] 2. Flush the affected skin and hair with running water and soap for at least 15 minutes.[1][2] 3. Seek medical attention if skin irritation or a rash develops.[5] 4. Review and reinforce proper glove-wearing and handling procedures. |
| Accidental eye contact with 3-amino-1,2,4-triazole. | Failure to wear appropriate eye protection (safety glasses or goggles). | 1. Immediately flush the eyes with fresh running water for at least 15 minutes.[1][2] 2. Ensure complete irrigation by keeping the eyelids apart and moving them to rinse the entire eye surface.[1] 3. Remove contact lenses if present and easy to do. 4. Seek immediate medical attention.[2] |
| A researcher feels unwell after working with 3-amino-1,2,4-triazole (e.g., dizziness, nausea). | Potential inhalation or accidental ingestion of the compound. | 1. Immediately move the individual to an area with fresh air.[2] 2. If the person is not breathing, administer artificial respiration.[2] 3. If ingested, rinse the mouth with water. Do not induce vomiting.[2] 4. Seek immediate medical attention and provide the Safety Data Sheet (SDS) for 3-amino-1,2,4-triazole to the medical personnel.[2] 5. Review the engineering controls (e.g., fume hood) and work practices to identify and correct the source of exposure. |
Frequently Asked Questions (FAQs)
1. What are the primary carcinogenic risks associated with 3-amino-1,2,4-triazole?
3-amino-1,2,4-triazole is classified as a substance that may cause cancer.[1][4] Animal studies have shown that it can induce thyroid and liver tumors.[6][7][8][9] It is also suspected of damaging fertility or the unborn child.[5]
2. What are the essential Personal Protective Equipment (PPE) requirements for handling 3-amino-1,2,4-triazole?
The following PPE is mandatory when working with 3-amino-1,2,4-triazole:
-
Hand Protection: Chemical-resistant gloves (e.g., neoprene or PVC).[1][10] Contaminated gloves should be replaced immediately.[1]
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles.[2][11]
-
Body Protection: A lab coat or overalls.[1] An impervious apron should be worn when there is a risk of splashing.[1]
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is necessary.[1][2] Work should ideally be conducted in a chemical fume hood or a glove box to minimize inhalation risk.[1]
3. How should I properly store 3-amino-1,2,4-triazole in the lab?
Store 3-amino-1,2,4-triazole in a cool, dry, and well-ventilated area.[2][3] Keep the container tightly closed and store it locked up.[4] It should be stored away from strong oxidizing agents, strong acids, and certain metals like iron, aluminum, and copper, as it can be corrosive.[4][12]
4. What is the correct procedure for disposing of 3-amino-1,2,4-triazole waste?
All 3-amino-1,2,4-triazole waste, including contaminated consumables and solutions, is considered hazardous waste.[4]
-
Collect waste in a clearly labeled, sealed, and suitable container.[2][3][4]
-
Do not mix with other waste streams.
-
Dispose of the waste through a licensed disposal company, following all local, state, and federal regulations.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
5. What should I do in case of a major spill of 3-amino-1,2,4-triazole?
In the event of a major spill:
-
Evacuate all personnel from the immediate area and move upwind.[1]
-
Alert emergency responders and inform them of the location and nature of the hazard.[1]
-
Avoid all personal contact with the spilled material, including inhalation of dust.[1]
-
Only trained personnel with appropriate PPE should be involved in the cleanup.[2]
-
Contain the spillage to prevent it from entering drains or waterways.[1][2]
Experimental Protocols
Protocol 1: Preparation of a 3-amino-1,2,4-triazole Stock Solution
This protocol outlines the steps for safely preparing a stock solution of 3-amino-1,2,4-triazole.
Materials:
-
3-amino-1,2,4-triazole powder
-
Appropriate solvent (e.g., sterile water, DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Sterile conical tubes or vials
-
Appropriate PPE (see FAQ #2)
Procedure:
-
Perform all work within a certified chemical fume hood.
-
Don all required PPE.
-
Tare a sterile conical tube or vial on a calibrated analytical balance.
-
Carefully weigh the desired amount of 3-amino-1,2,4-triazole powder into the container. Avoid generating dust.
-
Add the appropriate volume of solvent to the container to achieve the desired stock concentration.
-
Securely cap the container.
-
Mix the solution thoroughly using a vortex mixer until the powder is completely dissolved.
-
Clearly label the container with the compound name, concentration, solvent, date of preparation, and your initials.
-
Store the stock solution according to the guidelines in FAQ #3.
Protocol 2: In Vitro Cell Culture Treatment with 3-amino-1,2,4-triazole
This protocol provides a general method for treating cell cultures with 3-amino-1,2,4-triazole to study its effects.
Materials:
-
Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)
-
3-amino-1,2,4-triazole stock solution
-
Complete cell culture medium
-
Pipettes and sterile, filtered pipette tips
-
Biological safety cabinet
-
Incubator
-
Appropriate PPE (see FAQ #2)
Procedure:
-
Perform all cell culture work within a certified biological safety cabinet.
-
Calculate the volume of the 3-amino-1,2,4-triazole stock solution needed to achieve the desired final concentration in your cell culture medium.
-
Prepare the treatment medium by diluting the stock solution into the appropriate volume of complete cell culture medium.
-
Remove the existing medium from the cell culture vessels.
-
Add the appropriate volume of the treatment medium to each well or flask.
-
Return the cell culture vessels to the incubator for the desired treatment duration.
-
Following incubation, handle all medium and consumables that came into contact with 3-amino-1,2,4-triazole as hazardous waste.
Visualizations
Caption: A generalized experimental workflow for in vitro studies involving 3-amino-1,2,4-triazole.
Caption: A simplified proposed signaling pathway for the carcinogenicity of 3-amino-1,2,4-triazole.[9]
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. scribd.com [scribd.com]
- 4. fishersci.com [fishersci.com]
- 5. 3-Amino-1,2,4-triazole 61-82-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. Tumorigenic effect of 3-amino-1H-1,2,4-triazole on rat thyroid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carcinogenic and antitumor effects of aminotriazole on acatalasemic and normal catalase mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of 3-amino-1,2,4-triazole on the experimental production of liver cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Oxidatively generated DNA damage induced by 3-amino-5-mercapto-1,2,4-triazole, a metabolite of carcinogenic amitrole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pesticide use and personal protective equipment [health.vic.gov.au]
- 11. Personal Protective Equipment for Working With Pesticides | MU Extension [extension.missouri.edu]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Amitrole [cdc.gov]
Validation & Comparative
Validating 3-Amino-1,2,4-Triazole as a Specific HIS3 Inhibitor: A Comparative Guide
For researchers engaged in molecular biology, genetics, and drug discovery, the use of selective inhibitors is paramount for dissecting cellular pathways and validating potential drug targets. 3-Amino-1,2,4-triazole (3-AT) has long been a staple in the molecular biologist's toolkit as a competitive inhibitor of the HIS3 gene product, imidazoleglycerol-phosphate dehydratase (IGPD), a key enzyme in the histidine biosynthesis pathway.[1] This guide provides a comprehensive comparison of 3-AT with alternative inhibitors, supported by experimental data and detailed protocols to aid in its validation and application.
Mechanism of Action and In Vivo Application
3-AT functions as a competitive inhibitor of IGPD, the enzyme responsible for the sixth step in histidine biosynthesis.[1] Its structural similarity to the substrate, imidazoleglycerol phosphate (B84403), allows it to bind to the active site of the enzyme, thereby blocking the production of histidine. This inhibitory effect is particularly useful in selectable marker systems in yeast, such as the yeast two-hybrid (Y2H) assay. In Y2H, the HIS3 gene is used as a reporter, and the inclusion of 3-AT in the growth medium creates a selective pressure where only strong protein-protein interactions can drive sufficient HIS3 expression to overcome the inhibition and allow for cell growth.
Comparative Analysis of HIS3 Inhibitors
While 3-AT is the most commonly used HIS3 inhibitor, other compounds have been identified with potent inhibitory activity against imidazoleglycerol-phosphate dehydratase. This section compares 3-AT with a newer class of inhibitors, the triazole phosphonates.
| Inhibitor | Type | Target Enzyme | Potency (Ki) | Common Working Concentration (in vivo) | Key Characteristics |
| 3-Amino-1,2,4-triazole (3-AT) | Competitive Inhibitor | Imidazoleglycerol-phosphate dehydratase (HIS3 product) | Not explicitly defined in searches | 1-50 mM (in yeast) | Well-established, widely used in yeast genetics, known off-target effects at higher concentrations. |
| Triazole Phosphonates (e.g., IRL 1803) | Not specified | Imidazoleglycerol-phosphate dehydratase | 8.5 ± 1.4 nM[2] | Not established for in vivo yeast studies | High in vitro potency, developed as herbicides.[2] |
Specificity and Off-Target Effects of 3-Amino-1,2,4-Triazole
An ideal inhibitor exhibits high specificity for its target with minimal off-target effects. While 3-AT is widely used for its HIS3 inhibitory action, it is known to affect other cellular processes, particularly at higher concentrations.
| Off-Target | Effect | Dose Dependency | Experimental System |
| Catalase | Inhibition | Dose-dependent, significant inhibition observed at 2 mM and 10 mM.[3] | Human differentiated adipocytes[3] |
| Mitochondrial Protein Synthesis | Inhibition | Not specified | Neurospora crassa[4] |
| Nitric Oxide Synthase | Inhibition | Not specified | Murine macrophages[5] |
The inhibition of catalase by 3-AT is a notable off-target effect that can lead to an increase in intracellular hydrogen peroxide levels, potentially inducing oxidative stress and affecting downstream signaling pathways.[3]
Experimental Protocols
In Vivo Validation of HIS3 Inhibition in Yeast
This protocol is adapted from common practices in yeast two-hybrid screening to assess the inhibitory effect of 3-AT on HIS3-dependent cell growth.
Objective: To determine the minimal concentration of 3-AT required to inhibit the growth of a yeast strain auxotrophic for histidine but carrying a HIS3 reporter gene.
Materials:
-
Yeast strain with a HIS3 reporter construct.
-
Synthetic complete (SC) medium lacking histidine (SC-His).
-
3-Amino-1,2,4-triazole (3-AT) stock solution (e.g., 1 M in water, filter-sterilized).
-
Yeast extract-peptone-dextrose (YPD) medium.
-
Sterile culture plates and tubes.
-
Spectrophotometer.
Procedure:
-
Grow the yeast strain overnight in YPD medium to mid-log phase.
-
Wash the cells twice with sterile water to remove residual histidine.
-
Resuspend the cells in sterile water to an OD₆₀₀ of 1.0.
-
Prepare a series of 10-fold serial dilutions of the cell suspension.
-
Prepare SC-His agar (B569324) plates containing a range of 3-AT concentrations (e.g., 0 mM, 1 mM, 5 mM, 10 mM, 25 mM, 50 mM).
-
Spot 5 µL of each serial dilution onto the SC-His plates with and without 3-AT.
-
Incubate the plates at 30°C for 2-5 days.
-
Observe and record the growth at each 3-AT concentration. The lowest concentration of 3-AT that completely inhibits growth indicates the effective inhibitory concentration for that specific strain and reporter construct strength.
In Vitro Enzymatic Assay for Imidazoleglycerol-Phosphate Dehydratase (IGPD) Inhibition
This protocol provides a general framework for measuring the inhibitory activity of compounds against purified IGPD.
Objective: To determine the in vitro potency (e.g., IC₅₀ or Ki) of an inhibitor against IGPD.
Materials:
-
Purified imidazoleglycerol-phosphate dehydratase (HIS3 product).
-
Imidazoleglycerol phosphate (IGP) substrate.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing a divalent cation like Mn²⁺).
-
Inhibitor compound (e.g., 3-AT, triazole phosphonate) at various concentrations.
-
Spectrophotometer capable of measuring absorbance at a wavelength appropriate for detecting the product, imidazole (B134444) acetol phosphate (IAP), or a coupled enzyme reaction product.
Procedure:
-
Prepare a reaction mixture containing the assay buffer and the desired concentration of the inhibitor.
-
Add the purified IGPD enzyme to the reaction mixture and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate, IGP.
-
Monitor the reaction progress by measuring the change in absorbance over time. The rate of the reaction is proportional to the enzyme activity.
-
Perform control reactions without the inhibitor to determine the maximal enzyme activity.
-
Calculate the percent inhibition at each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
To determine the Ki value for competitive inhibitors, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using a Lineweaver-Burk or Dixon plot.
Visualizing the Pathways and Workflows
Conclusion
3-Amino-1,2,4-triazole remains a valuable and widely accessible tool for specifically inhibiting the HIS3 gene product in research settings, particularly for genetic selection in yeast. Its mechanism as a competitive inhibitor is well-established. However, researchers should be cognizant of its potential off-target effects, especially at higher concentrations, which include the inhibition of catalase and mitochondrial protein synthesis. For applications requiring very high specificity, or for the development of novel herbicides, alternative inhibitors such as the triazole phosphonates offer significantly greater in vitro potency. The choice of inhibitor should be guided by the specific experimental context, balancing the need for specificity, the established utility of 3-AT in common molecular biology applications, and the potency of newer alternatives. Further head-to-head comparative studies would be beneficial to fully elucidate the relative in vivo efficacy and specificity of these compounds.
References
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides | Weed Science | Cambridge Core [cambridge.org]
- 3. Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes | PLOS One [journals.plos.org]
- 4. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-amino-1,2,4-triazole inhibits macrophage NO synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of 3-amino-1,2,4-triazole and its derivatives
A Comparative Analysis of 3-Amino-1,2,4-triazole and its Derivatives for Drug Development
Introduction
3-Amino-1,2,4-triazole (3-AT), also known as amitrole, is a heterocyclic compound recognized for its role as a non-selective systemic herbicide.[1] Its primary mechanism of action involves the competitive inhibition of imidazoleglycerol-phosphate dehydratase, a key enzyme in the histidine biosynthesis pathway in plants and yeast.[1][2][3] Beyond its herbicidal activity, 3-AT has been studied for its effects on various biological systems, including the inhibition of protein synthesis in the mitochondria of certain fungi.[4] However, its application is limited by its carcinogenic properties.[1]
The 1,2,4-triazole (B32235) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[5][6] Consequently, the derivatization of 3-amino-1,2,4-triazole has become a significant focus for researchers aiming to develop novel therapeutic agents. These derivatives often exhibit enhanced potency and a broader spectrum of activities, including anticancer, antifungal, antibacterial, and anti-inflammatory properties, while potentially mitigating the toxicity associated with the parent compound.[7][8] This guide provides a comparative analysis of 3-AT and its key derivatives, focusing on their biological activities, mechanisms of action, and the experimental data supporting their potential in drug development.
Comparative Analysis of Biological Activity
The functionalization of the 3-AT core has yielded a multitude of derivatives with diverse and potent biological activities. The introduction of various substituents allows for the modulation of the compound's physicochemical properties and its interaction with biological targets.
Anticancer Activity
Derivatives of 3-AT have shown significant promise as anticancer agents. Modifications, particularly the creation of Schiff bases or the addition of various aryl moieties, have led to compounds with potent cytotoxicity against a range of cancer cell lines.[9][10]
| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Derivative 9d (1,2,3-triazole linked oxadiazole) | PC3 (Prostate) | 0.17 ± 0.063 | [11] |
| A549 (Lung) | 0.19 ± 0.075 | [11] | |
| MCF-7 (Breast) | 0.51 ± 0.083 | [11] | |
| DU-145 (Prostate) | 0.16 ± 0.083 | [11] | |
| Derivative 9a (1,2,3-triazole linked oxadiazole) | PC3 (Prostate) | 0.56 ± 0.09 | [11] |
| MCF-7 (Breast) | 1.14 ± 0.65 | [11] | |
| Hydrazone Derivative 14 (1,2,4-triazole-3-thiol) | MDA-MB-231 (Breast) | ~2-17 (Range) | [10] |
| 1,2,3-Triazole-Amino Acid Conjugate 7 | HepG2 (Liver) | <10 (General) | [12] |
| 3-Bromophenylamino Derivative 2.6 | A2058 (Melanoma) | 1.8 | [9] |
Table 1: Comparative in vitro anticancer activity (IC₅₀ values) of selected 1,2,4-triazole derivatives.
Antifungal and Antibacterial Activity
The 1,2,4-triazole nucleus is a cornerstone of many successful antifungal drugs (e.g., fluconazole).[13] Schiff base derivatives of 3-AT, in particular, have demonstrated significant antimicrobial activity. These compounds often exhibit broad-spectrum effects against various fungal and bacterial strains.[7][14]
| Compound/Derivative | Fungal Strain | MIC (µg/mL) | Reference |
| Schiff Base 5b (4-chlorobenzylideneamino) | Microsporum gypseum | 6.25 | [7] |
| Schiff Base 5c (2-chlorobenzylideneamino) | Microsporum gypseum | 6.25 | [7] |
| Schiff Base 5d (3-chlorobenzylideneamino) | Microsporum gypseum | 6.25 | [7] |
| Schiff Base 5e (2,4-dichlorobenzylideneamino) | Microsporum gypseum | 6.25 | [7] |
| Ketoconazole (Standard) | Microsporum gypseum | 12.5 | [7] |
| Schiff Base RO4 (4-methoxyphenyl moiety) | Candida albicans | 62.5 | [14] |
| Amino Acid Derivative 8k | Physalospora piricola | 10.126 (EC₅₀) | [15] |
| Amino Acid Derivative 8d | Physalospora piricola | 10.808 (EC₅₀) | [15] |
Table 2: Comparative in vitro antifungal activity (Minimum Inhibitory Concentration) of selected 3-amino-1,2,4-triazole derivatives. Note EC₅₀ values for compounds 8k and 8d.
Mechanism of Action
The mechanism of action for 3-AT derivatives often differs from the parent compound, depending on the specific structural modifications.
-
3-Amino-1,2,4-triazole (Parent Compound): As mentioned, 3-AT is a known inhibitor of imidazoleglycerol-phosphate dehydratase, an enzyme essential for histidine biosynthesis.[3] This disruption leads to an accumulation of imidazoleglycerol phosphate (B84403) and a deficiency in histidine, ultimately inhibiting growth in susceptible organisms like plants and yeast.
-
Antifungal Derivatives: Many triazole-based antifungal agents, including derivatives of 3-AT, function by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[15] This enzyme is critical for the synthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell death. Molecular docking studies have shown that 3-AT derivatives containing amino acid groups exhibit a strong binding affinity to CYP51.[16]
-
Anticancer Derivatives: The anticancer mechanisms are more varied. Some derivatives are designed to inhibit specific kinases, which are often overactive in cancer cells and drive proliferation.[10] Others may induce apoptosis (programmed cell death) or interfere with angiogenesis, the formation of new blood vessels that tumors need to grow.[9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for the synthesis and biological evaluation of 3-AT derivatives.
Protocol 1: Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles
This method describes the condensation of aminoguanidine (B1677879) with a carboxylic acid, a common and efficient route to synthesize the 3-AT scaffold.[6][17]
-
Reaction Setup: In a 10 mL sealed microwave reaction vial, combine aminoguanidine bicarbonate (1.0 mmol, 136.1 mg) and the desired carboxylic acid (1.1 mmol).
-
Solvent/Catalyst Addition: Add a 37% solution of hydrochloric acid (1.5 mmol, 0.15 mL) as a catalyst. For solid carboxylic acids, isopropanol (B130326) (2.0 mL) can be added as a solvent.
-
Microwave Irradiation: Seal the vial and place it in a microwave reactor. Heat the mixture to 180°C and maintain this temperature for 30 minutes.
-
Work-up and Purification: After the vial has cooled to room temperature, the reaction mixture is typically a solid. The crude product can be purified by recrystallization from a suitable solvent, such as ethanol (B145695) or water, to yield the pure 5-substituted 3-amino-1,2,4-triazole.[6]
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to screen anticancer compounds.[11]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into 96-well plates at a density of approximately 5×10³ cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the synthesized triazole derivatives in the culture medium. After 24 hours, replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., etoposide).
-
Incubation: Incubate the plates for an additional 48 hours under the same conditions.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Conclusion
While 3-amino-1,2,4-triazole itself has limited therapeutic application due to its toxicity, its core structure is an exceptionally valuable scaffold for drug discovery. The comparative analysis demonstrates that its derivatives, particularly Schiff bases and compounds with extended aromatic systems, exhibit potent and diverse biological activities. Derivatives have shown superior performance as anticancer and antifungal agents compared to the parent compound and, in some cases, established drugs.[7][11] The ability to tune the biological activity through synthetic modification underscores the vast potential of the 3-AT chemical space. Future research will likely focus on optimizing the therapeutic index of these derivatives, exploring novel mechanisms of action, and advancing the most promising candidates into preclinical and clinical development.
References
- 1. 3-Amino-1,2,4-triazole - Wikipedia [en.wikipedia.org]
- 2. 3-Amino-1,2,4-triazole [himedialabs.com]
- 3. Mode of action of the herbicide, 3-amino-1,2,4-triazole(amitrole): inhibition of an enzyme of histidine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Amino-1,2,4-triazole is an inhibitor of protein synthesis on mitoribosomes in Neurospora crassa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, anticancer evaluation and molecular docking studies of 1,2,3-triazole incorporated 1,3,4-oxadiazole-Triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Biological Evaluation of Novel 1,2,4-Triazole Derivatives Containing Amino Acid Fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids [mdpi.com]
Comparative Analysis of 3-Amino-1,2,4-triazole in Experimental Research
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of 3-Amino-1,2,4-triazole's Performance and Reproducibility in Biological Experiments.
This guide provides a comprehensive comparison of the experimental results obtained using 3-amino-1,2,4-triazole (3-AT), a widely utilized herbicide and enzyme inhibitor. The focus is on the reproducibility of its effects on key enzymes—catalase and nitric oxide synthase (NOS)—and a comparison with alternative inhibitors. Detailed experimental protocols and signaling pathway diagrams are provided to ensure clarity and facilitate the replication of findings.
Performance Comparison: Enzyme Inhibition
3-Amino-1,2,4-triazole is a well-documented inhibitor of catalase and has also been shown to inhibit nitric oxide synthase. The following tables summarize the quantitative data on its inhibitory potency compared to other known inhibitors.
Catalase Inhibition
3-AT is a specific and irreversible inhibitor of catalase, an essential enzyme in mitigating oxidative stress by decomposing hydrogen peroxide. The inhibitory effect of a related compound, 3-amino-1,2,4-triazole-5-carboxylic acid (ATZc), has been shown to be pH-dependent.
| Inhibitor | Target Enzyme | IC50 Value | Experimental Conditions | Reference |
| 3-Amino-1,2,4-triazole-5-carboxylic acid (ATZc) | Human Erythrocyte Catalase | 23.21 µM | pH 7.5 | [1] |
| 3-Amino-1,2,4-triazole-5-carboxylic acid (ATZc) | Human Erythrocyte Catalase | 49.01 µM | pH 5.5 | [1] |
| Epigallocatechin gallate (EGCG) | Cellular Catalase in K562 cells | 54.5 µM | Not specified | [2][3][4][5][6] |
| Sodium Azide (NaN3) | Kluyveromyces lactis Catalase | 32 µM | Not specified | [7] |
| Sodium Azide (NaN3) | Pichia pastoris Catalase | 129 µM | Not specified | [7] |
Nitric Oxide Synthase (iNOS) Inhibition
| Inhibitor | Target Enzyme | IC50 Value | Reference |
| 3-Amino-1,2,4-triazole (3-AT) | Murine Macrophage iNOS | Inhibitory effect demonstrated, but specific IC50 not provided in the search results. | [8] |
| Aminoguanidine | Mouse iNOS | 2.1 µM | [9] |
| L-NMA (Nω-monomethyl-L-arginine) | Human iNOS | Ki of 2.6 µM (competitive inhibition) | |
| FR038251 | Mouse iNOS | 1.7 µM | [9] |
| FR191863 | Mouse iNOS | 1.9 µM | [9] |
Experimental Protocols
To ensure the reproducibility of the experimental results cited in this guide, detailed methodologies for key experiments are provided below.
Catalase Activity Assay (Spectrophotometric Method)
This protocol is adapted from a common method used to determine catalase activity.[10][11][12]
Principle: The enzymatic activity of catalase is determined by measuring the decrease in absorbance at 240 nm, which corresponds to the decomposition of hydrogen peroxide (H₂O₂).
Materials:
-
Spectrophotometer with UV capabilities
-
Quartz cuvettes
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Hydrogen peroxide solution (10 mM in phosphate buffer, freshly prepared)
-
Enzyme extract (e.g., cell lysate)
-
Inhibitor solution (e.g., 3-amino-1,2,4-triazole)
Procedure:
-
Set the spectrophotometer to a wavelength of 240 nm and 25°C.
-
Blank the instrument using a quartz cuvette containing the phosphate buffer.
-
In a quartz cuvette, mix the phosphate buffer, enzyme extract, and the desired concentration of the inhibitor. Incubate for a specific period if pre-incubation is required.
-
To initiate the reaction, add the hydrogen peroxide solution to the cuvette and mix quickly.
-
Immediately start recording the absorbance at 240 nm for a set period (e.g., 1-3 minutes).
-
The rate of decrease in absorbance is proportional to the catalase activity.
-
To determine the IC50 value, perform the assay with a range of inhibitor concentrations and calculate the concentration that results in 50% inhibition of the enzyme activity compared to a control without the inhibitor.
Nitric Oxide Synthase (iNOS) Activity Assay (Griess Assay)
This protocol is based on the Griess assay, a common method for measuring nitrite (B80452), a stable and quantifiable breakdown product of nitric oxide.[13][14]
Principle: The amount of nitrite in a sample, which is an indicator of NO production by iNOS, is determined colorimetrically.
Materials:
-
Microplate reader
-
96-well plates
-
Cell culture medium (e.g., DMEM)
-
RAW 264.7 macrophage cells (or other suitable cell line)
-
Lipopolysaccharide (LPS) and Interferon-gamma (IFN-γ) for cell stimulation
-
Inhibitor solution (e.g., 3-amino-1,2,4-triazole)
-
Griess Reagent (Component A: sulfanilamide (B372717) in phosphoric acid; Component B: N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the inhibitor (e.g., 3-AT) for a specified time.
-
Stimulate the cells with LPS and IFN-γ to induce iNOS expression and NO production.
-
Incubate the cells for a designated period (e.g., 18-24 hours).
-
Collect the cell culture supernatant.
-
Prepare a sodium nitrite standard curve.
-
Add Griess Reagent Component A to the supernatant and standards, and incubate in the dark.
-
Add Griess Reagent Component B and incubate again in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve. The reduction in nitrite levels in inhibitor-treated cells compared to stimulated, untreated cells indicates iNOS inhibition.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by 3-amino-1,2,4-triazole and a typical experimental workflow for assessing its inhibitory effects.
Conclusion
The experimental data presented in this guide demonstrate that 3-amino-1,2,4-triazole is a potent inhibitor of catalase, with its efficacy being influenced by pH. While it also inhibits iNOS, further research is needed to quantify this inhibition with a specific IC50 value for direct comparison with other inhibitors. The provided experimental protocols and signaling pathway diagrams offer a framework for researchers to build upon, ensuring greater reproducibility and a deeper understanding of 3-AT's mechanisms of action. This information is critical for professionals in drug development and scientific research who utilize 3-AT as a tool or are investigating its biological effects.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Inhibition of Catalase by Tea Catechins in Free and Cellular State: A Biophysical Approach | PLOS One [journals.plos.org]
- 3. Inhibition of Catalase by Tea Catechins in Free and Cellular State: A Biophysical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of catalase by tea catechins in free and cellular state: a biophysical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of catalase by tea cat... preview & related info | Mendeley [mendeley.com]
- 7. researchgate.net [researchgate.net]
- 8. db.cngb.org [db.cngb.org]
- 9. Discovery of novel inhibitors of inducible nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 11. New Spectrophotometric Method for the Assessment of Catalase Enzyme Activity in Biological Tissues | Bentham Science [benthamscience.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comparative Analysis: Cross-Validation of 3-Aminotriazole (3-ATA) Findings with Genetic Knockout Studies
For researchers, scientists, and drug development professionals, understanding the concordance between chemical and genetic inhibition of a biological target is crucial for robust target validation. This guide provides a comparative analysis of findings obtained through the use of 3-Aminotriazole (3-ATA), a known chemical inhibitor, and genetic knockout studies of its primary targets.
3-Aminotriazole (this compound) is a widely used heterocyclic organic compound recognized for its inhibitory action on two key enzymes: Catalase (CAT) and Imidazoleglycerol-phosphate dehydratase (the product of the HIS3 gene in yeast).[1] Inhibition of these targets leads to distinct and measurable cellular phenotypes, namely increased oxidative stress due to catalase inhibition and histidine auxotrophy as a result of HIS3 inhibition.
Comparison of Phenotypic Outcomes: this compound Treatment vs. Catalase Knockout
The primary consequence of both chemical inhibition of catalase by this compound and genetic knockout of the catalase gene (CAT) is a reduced capacity to detoxify hydrogen peroxide (H₂O₂), leading to a state of oxidative stress. The following table summarizes key quantitative findings from studies utilizing either this compound or CAT knockout models.
| Parameter | Chemical Inhibition (this compound) | Genetic Knockout (Catalase KO) | Experimental System | Reference |
| Catalase Activity | Decreased activity | Complete or significant reduction in expression and activity | Human Differentiated Adipocytes, Goldfish Brain, Feline Blood Serum | [2][3][4] |
| Intracellular H₂O₂ Levels | Significantly increased | Not explicitly quantified in the provided search results, but functionally implied by downstream effects. | Human Differentiated Adipocytes | [2] |
| Markers of Oxidative Stress | Increased lipid peroxidation (TBARS), increased protein carbonylation | Decreased efficiency of mitochondrial respiration after injury | Goldfish Brain, Catalase KO Mice | [3] |
| Gene Expression Changes | Altered expression of antioxidant enzymes (e.g., GPX4, SOD1), inflammatory markers (e.g., TNF-α, IL-6), and metabolic genes (e.g., PPARγ, GLUT4) | Not detailed in the provided search results. | Human Differentiated Adipocytes | [2] |
| Physiological Consequences | Impaired glucose and lipid metabolism, inflammation | Normal development under basal conditions, but differential sensitivity to oxidant-induced tissue injury | Human Differentiated Adipocytes, Catalase KO Mice | [2] |
Experimental Protocols
Chemical Inhibition with 3-Aminotriazole (this compound)
Objective: To induce acute inhibition of catalase activity to study the downstream cellular effects of increased hydrogen peroxide.
Methodology (based on studies in human differentiated adipocytes):
-
Cell Culture: Human differentiated adipocytes are cultured under standard conditions.
-
This compound Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., cell culture medium).
-
Treatment: Cells are incubated with varying concentrations of this compound (e.g., 10 mM) for a specified duration (e.g., 24 hours). A vehicle-treated control group is included.[2]
-
Endpoint Analysis: Following treatment, cells are harvested for various assays, including:
-
Catalase Activity Assay: To confirm the inhibitory effect of this compound.
-
Measurement of Intracellular H₂O₂: Using fluorescent probes to quantify the increase in reactive oxygen species.
-
Analysis of Oxidative Stress Markers: Such as lipid peroxidation and protein carbonylation assays.
-
Gene and Protein Expression Analysis: Using qPCR and Western blotting to assess changes in relevant signaling pathways.
-
Metabolic Assays: To measure parameters like glucose uptake and lipolysis.[2]
-
Genetic Knockout of Catalase (CAT)
Objective: To create a stable cell line or model organism with a complete loss of catalase function to study the long-term consequences of impaired hydrogen peroxide detoxification.
Methodology (General overview based on CRISPR-Cas9 technology):
-
gRNA Design and Cloning: Guide RNAs (gRNAs) targeting a critical exon of the CAT gene are designed and cloned into a Cas9 expression vector.
-
Transfection/Transduction: The Cas9/gRNA construct is introduced into the target cells (e.g., via lipofection or lentiviral transduction).
-
Selection and Clonal Isolation: Transfected/transduced cells are selected (e.g., using an antibiotic resistance marker on the vector), and single-cell clones are isolated to establish clonal populations.
-
Knockout Validation:
-
Genomic DNA Sequencing: To confirm the presence of insertions/deletions (indels) at the target site.
-
Western Blot Analysis: To verify the complete absence of the catalase protein.
-
Catalase Activity Assay: To confirm the loss of functional enzyme activity.
-
-
Phenotypic Analysis: The validated CAT knockout clones are then subjected to the same endpoint analyses as the this compound treated cells to compare the phenotypic consequences.
Visualizing the Concepts
Figure 1. A diagram illustrating the convergent mechanisms of this compound and genetic knockout on catalase function.
Figure 2. A simplified workflow for the cross-validation of chemical and genetic inhibition.
References
- 1. Eliminating Gene Conversion Improves High-Throughput Genetics in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of 3-Amino-1,2,4-Triazole (3-AT)-Derived Increase in Hydrogen Peroxide Levels on Inflammation and Metabolism in Human Differentiated Adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Catalase inhibition by amino triazole induces oxidative stress in goldfish brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antioxidant defence and oxidative stress markers in cats with asymptomatic and symptomatic hypertrophic cardiomyopathy: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of 3-Amino-1,2,4-Triazole (3-AT) Across Diverse Yeast Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy and mechanisms of action of 3-amino-1,2,4-triazole (3-AT) against various yeast species. While direct comparative quantitative data on the minimum inhibitory concentration (MIC) or IC50 values of 3-AT across a wide range of yeast species is not extensively available in peer-reviewed literature, this document synthesizes the current understanding of its species-specific effects and provides standardized protocols for independent evaluation.
3-Amino-1,2,4-triazole is a heterocyclic compound known for its inhibitory effects on specific metabolic pathways in yeast. Its application in research, particularly in genetics and molecular biology, is well-established. However, its potency and mechanism of action can differ significantly between yeast species, primarily due to variations in the targeted metabolic pathways and cellular uptake mechanisms.
Quantitative Data Summary
Due to the limited availability of standardized antifungal susceptibility testing data for 3-AT against a broad panel of yeasts, this table summarizes the known effective concentrations and observed effects in commonly studied species. These values are primarily derived from its application in specific research assays rather than from comprehensive antifungal efficacy studies.
| Yeast Species | Common Application | Typical Concentration Range | Primary Molecular Target | Notes |
| Saccharomyces cerevisiae | Yeast Two-Hybrid (Y2H) Systems | 1 mM - 50 mM | Imidazoleglycerol-phosphate dehydratase (His3p)[1][2] | 3-AT is used to select for strong protein-protein interactions by competitively inhibiting the HIS3 reporter gene product. Higher concentrations indicate stronger interactions. Wild-type strains can typically tolerate up to 10 mM 3-AT.[3] |
| Candida tropicalis | Catalase Inhibition Studies | Not explicitly quantified in MIC values | Peroxisomal Catalase[4] | 3-AT acts as a specific and covalent inhibitor of catalase, leading to the aggregation of the enzyme in peroxisomes.[4] |
| Candida albicans | Limited Data Available | Not established | Likely affects ergosterol (B1671047) biosynthesis (as a triazole) but specific data is lacking. | While other triazoles are potent antifungals against C. albicans, specific MIC data for 3-AT is not readily available.[5][6] |
| Schizosaccharomyces pombe | Limited Data Available | Not established | Unknown | The effect of 3-AT on S. pombe is not well-documented in publicly available research. |
Mechanisms of Action and Signaling Pathways
The efficacy of 3-AT is intrinsically linked to its molecular targets within the yeast cell. The two primary, and distinct, mechanisms of action identified are the inhibition of histidine biosynthesis in Saccharomyces cerevisiae and the inhibition of catalase in Candida tropicalis.
Histidine Biosynthesis Inhibition in Saccharomyces cerevisiae
In S. cerevisiae, 3-AT competitively inhibits imidazoleglycerol-phosphate dehydratase, the enzyme encoded by the HIS3 gene.[1][2] This enzyme catalyzes a critical step in the biosynthesis of the amino acid histidine. Inhibition of His3p leads to histidine starvation, which in turn activates the general amino acid control (GAAC) pathway, transcriptionally regulated by the Gcn4p transcription factor.[3] In the context of yeast two-hybrid assays, the expression of the HIS3 reporter gene is dependent on the interaction between a "bait" and "prey" protein. The addition of 3-AT increases the stringency of the selection, as only strong interactions will drive sufficient HIS3 expression to overcome the inhibition and allow growth on a histidine-deficient medium.
Catalase Inhibition in Candida tropicalis
In the opportunistic pathogen Candida tropicalis, 3-AT has been shown to be a specific inhibitor of catalase.[4] Catalase is a crucial enzyme that detoxifies reactive oxygen species (ROS) by catalyzing the decomposition of hydrogen peroxide into water and oxygen. By covalently binding to the active site of catalase, 3-AT inactivates the enzyme.[4] This can lead to an accumulation of ROS, inducing oxidative stress and potentially contributing to cell death. Studies have shown that this inhibition can also lead to the aggregation of catalase within peroxisomes.[4]
Experimental Protocols
To facilitate further research and enable direct comparison of 3-AT efficacy across different yeast species, standardized antifungal susceptibility testing is recommended. The following is a generalized workflow based on the Clinical and Laboratory Standards Institute (CLSI) M27 and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for broth microdilution assays.[7][8][9][10][11]
Workflow for Determining Minimum Inhibitory Concentration (MIC)
1. Preparation of 3-Amino-1,2,4-Triazole Stock Solution:
-
Dissolve 3-AT powder in a suitable solvent (e.g., sterile distilled water or dimethyl sulfoxide, DMSO) to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
2. Yeast Inoculum Preparation:
-
From a fresh culture plate (e.g., Sabouraud Dextrose Agar), select several colonies of the yeast species to be tested.
-
Suspend the colonies in sterile saline or phosphate-buffered saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
-
Further dilute this suspension in the test medium (e.g., RPMI-1640 with L-glutamine, without bicarbonate, buffered with MOPS) to achieve the final inoculum concentration as specified by the chosen protocol (e.g., 0.5-2.5 x 10^3 CFU/mL for CLSI).
3. Broth Microdilution Assay:
-
In a 96-well microtiter plate, prepare serial twofold dilutions of the 3-AT stock solution in the test medium.
-
Add the prepared yeast inoculum to each well, resulting in a final volume of 200 µL per well.
-
Include a growth control well (no 3-AT) and a sterility control well (no yeast).
4. Incubation:
-
Cover the microtiter plate and incubate at 35°C for 24 to 48 hours. Incubation times may need to be optimized for slower-growing species.
5. Determination of MIC:
-
The MIC is defined as the lowest concentration of 3-AT that causes a significant inhibition of growth (e.g., approximately 50% reduction in turbidity) compared to the growth control.
-
Growth can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.
6. Data Analysis and Comparison:
-
Repeat the assay for each yeast species of interest.
-
The resulting MIC values can be tabulated for a direct comparison of the efficacy of 3-AT.
Conclusion
3-Amino-1,2,4-triazole exhibits species-specific mechanisms of action in yeast, acting as a competitive inhibitor of His3p in Saccharomyces cerevisiae and a catalase inhibitor in Candida tropicalis. While it is a valuable tool in molecular biology research, its broad-spectrum antifungal efficacy is not well-characterized. The lack of comprehensive, comparative MIC data highlights a gap in the current understanding of its activity across the fungal kingdom. The provided standardized protocols offer a framework for researchers to conduct their own comparative studies, which would be invaluable for elucidating the full potential and spectrum of activity of this compound. Future research should focus on systematic screening of 3-AT against a diverse panel of pathogenic and non-pathogenic yeast species to establish a comprehensive efficacy profile.
References
- 1. researchgate.net [researchgate.net]
- 2. 3-Amino-1,2,4-Triazole, 3-AT | C2H4N4=84.08 | Formedium [formedium.com]
- 3. ATR1, a Saccharomyces cerevisiae gene encoding a transmembrane protein required for aminotriazole resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of catalase-specific inhibitor 3-amino-1,2,4-triazole on yeast peroxisomal catalase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1,2,3-Triazole Derivatives as an Emerging Scaffold for Antifungal Drug Development against Candida albicans: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. scribd.com [scribd.com]
comparative study of 3-amino-1,2,4-triazole and other catalase inhibitors
A Comparative Guide to 3-Amino-1,2,4-Triazole and Other Catalase Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuances of catalase inhibition is critical for a variety of applications, from elucidating cellular signaling pathways to developing novel therapeutic strategies. This guide provides a comparative analysis of 3-amino-1,2,4-triazole (3-AT), a well-known catalase inhibitor, with other commonly used inhibitors. The information is supported by experimental data and detailed protocols to assist in experimental design and interpretation.
Introduction to Catalase and its Inhibition
Catalase is a ubiquitous antioxidant enzyme that plays a crucial role in cellular defense against oxidative stress by catalyzing the decomposition of hydrogen peroxide (H₂O₂) into water and oxygen.[1] Inhibition of catalase activity is a key strategy to modulate intracellular levels of reactive oxygen species (ROS) and study their impact on cellular processes. Various compounds can inhibit catalase through different mechanisms, including competitive, non-competitive, and irreversible binding.[2][]
Comparative Analysis of Catalase Inhibitors
This section provides a detailed comparison of 3-amino-1,2,4-triazole with other notable catalase inhibitors, focusing on their mechanism of action and inhibitory potency.
3-Amino-1,2,4-Triazole (3-AT)
Mechanism of Action: 3-Amino-1,2,4-triazole is a specific and irreversible inhibitor of catalase.[4][5][6] It covalently binds to the active site of the enzyme, leading to its permanent inactivation.[4][5] This specificity makes 3-AT a valuable tool for studying the direct effects of catalase inhibition in biological systems.[6]
Sodium Azide (B81097) (NaN₃)
Mechanism of Action: Sodium azide is a well-known reversible and non-competitive inhibitor of catalase.[7] It interacts with the heme iron at the active site of the enzyme, thereby disrupting its catalytic activity.[7] Unlike 3-AT, the inhibition by sodium azide can be reversed.
Flavonoids
Mechanism of Action: Several flavonoids have been identified as potent catalase inhibitors.[8][9][10] The mechanism of inhibition by flavonoids can be complex, with some acting as uncompetitive inhibitors.[11] Certain flavonoids, such as myricetin, epicatechin gallate, and epigallocatechin gallate, have demonstrated exceptionally strong inhibitory effects, in some cases hundreds of times more potent than sodium azide.[9]
Quantitative Comparison of Inhibitor Potency
The half-maximal inhibitory concentration (IC₅₀) is a key parameter for quantifying the potency of an enzyme inhibitor. The table below summarizes the IC₅₀ values for 3-AT and other selected catalase inhibitors. It is important to note that IC₅₀ values can vary depending on the experimental conditions, such as the source of the catalase, buffer pH, and substrate concentration.
| Inhibitor | Catalase Source | IC₅₀ Value (µM) | Reference |
| 3-Amino-1,2,4-triazole-5-carboxylic acid (a derivative of 3-AT) | Human Erythrocyte | 23.21 (at pH 7.5) | [12] |
| Sodium Azide | Bovine Liver | 1.22 | [8] |
| Sodium Azide | Yeast (K. lactis) | 32 | [13] |
| Myricetin | Bovine Liver | 0.014 | [8] |
| Epigallocatechin gallate (EGCG) | Bovine Liver | 0.029 | [8] |
| Epicatechin gallate (ECG) | Bovine Liver | 0.33 | [8] |
| Quercetin | Bovine Liver | 1.80 | [8] |
| Luteolin | Bovine Liver | 16.0 | [8] |
| Kaempferol | Bovine Liver | 16.6 | [8] |
| Apigenin | Bovine Liver | 20.0 | [8] |
| (+)-Catechin | Bovine Liver | 345 | [8] |
Experimental Protocols
Accurate and reproducible experimental protocols are essential for the comparative study of catalase inhibitors. Below are detailed methodologies for a common catalase activity assay and a procedure for determining IC₅₀ values.
Catalase Activity Assay (Spectrophotometric Method)
This method is based on monitoring the decrease in absorbance at 240 nm, which corresponds to the decomposition of hydrogen peroxide.
Materials:
-
Phosphate (B84403) buffer (50 mM, pH 7.0)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 10 mM in phosphate buffer)
-
Catalase enzyme solution
-
Inhibitor stock solutions
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer and the desired concentration of the inhibitor.
-
Add the catalase enzyme solution to the reaction mixture and incubate for a specific period if pre-incubation is required.
-
Initiate the reaction by adding the hydrogen peroxide solution.
-
Immediately measure the decrease in absorbance at 240 nm over a set period (e.g., 1-3 minutes).
-
The rate of H₂O₂ decomposition is proportional to the change in absorbance over time.
Determination of IC₅₀ Values
The IC₅₀ value is the concentration of an inhibitor that reduces the enzyme's activity by 50%.[14][15]
Procedure:
-
Perform the catalase activity assay as described above with a fixed concentration of enzyme and substrate.
-
In a series of experiments, vary the concentration of the inhibitor over a range of concentrations.
-
Measure the initial reaction rate for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
The IC₅₀ value is the inhibitor concentration that corresponds to 50% inhibition on the dose-response curve.[14]
Signaling Pathways and Experimental Workflows
The inhibition of catalase leads to an accumulation of intracellular H₂O₂, a key signaling molecule. This can trigger a cascade of downstream signaling events.
Caption: Logical flow of catalase inhibition leading to downstream cellular consequences.
The following diagram illustrates a typical experimental workflow for comparing catalase inhibitors.
Caption: Experimental workflow for determining and comparing IC₅₀ values of catalase inhibitors.
Conclusion
The choice of a catalase inhibitor for a particular research application depends on the desired mechanism and duration of action. 3-amino-1,2,4-triazole serves as a potent and specific irreversible inhibitor, ideal for studies requiring complete and lasting ablation of catalase activity. In contrast, reversible inhibitors like sodium azide and flavonoids offer more transient effects and can be used to study the dynamic roles of catalase. The quantitative data and experimental protocols provided in this guide are intended to facilitate the selection of appropriate inhibitors and the design of robust experiments for investigating the critical role of catalase in health and disease.
References
- 1. scbt.com [scbt.com]
- 2. What are catalase inhibitors and how do they work? [synapse.patsnap.com]
- 4. Effect of catalase-specific inhibitor 3-amino-1,2,4-triazole on yeast peroxisomal catalase in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 8. daneshyari.com [daneshyari.com]
- 9. researchgate.net [researchgate.net]
- 10. Catalase is inhibited by flavonoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Catalase inhibition an anti cancer property of flavonoids: A kinetic and structural evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. researchgate.net [researchgate.net]
- 14. courses.edx.org [courses.edx.org]
- 15. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of 3-Amino-1,2,4-Triazole's Anti-Cancer Properties: A Comparative Guide
An Objective Comparison of 3-Amino-1,2,4-Triazole Derivatives with Standard Chemotherapeutic Agents
For researchers, scientists, and drug development professionals, the quest for novel anti-cancer agents with improved efficacy and reduced side effects is a continuous endeavor. The 3-amino-1,2,4-triazole scaffold has emerged as a promising pharmacophore in the design of new therapeutic molecules. This guide provides an objective comparison of the anti-cancer properties of various 3-amino-1,2,4-triazole derivatives against established chemotherapeutic drugs, supported by experimental data from in vitro studies.
It is important to note that while extensive research has been conducted on the derivatives of 3-amino-1,2,4-triazole, there is a notable lack of publicly available data on the direct anti-cancer properties of the parent compound itself in comparative studies. The focus of current research is predominantly on the therapeutic potential of its more complex analogues.
In Vitro Cytotoxicity Analysis
The anti-proliferative activity of 3-amino-1,2,4-triazole derivatives has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting biological or biochemical functions, is a key parameter in these assessments. The following tables summarize the IC50 values of selected 3-amino-1,2,4-triazole derivatives in comparison to standard chemotherapeutic agents in breast (MCF-7), liver (HepG2), and colon (HCT116) cancer cell lines.
A Note on Data Comparability: The IC50 values presented are sourced from various studies. It is crucial to acknowledge that variations in experimental conditions, such as incubation times and specific assay protocols, can influence these values. For the most accurate comparison, data from head-to-head studies are prioritized where available.
Table 1: Comparative Cytotoxicity (IC50 in µM) against MCF-7 Human Breast Cancer Cell Line
| Compound/Drug | IC50 (µM) | Reference |
| 3-Amino-1,2,4-Triazole Derivatives | ||
| Indole-1,2,4-triazole derivative 12 | 0.38 ± 0.12 | [1] |
| 4,5-disubstituted-1,2,4-triazol-3-thione derivative 6 | 4.23 | [2] |
| Thiazolo[3,2-b][3][4]-triazole 3b | 1.37 (Mean GI50) | [5] |
| 1,2,3-triazole/1,2,4-triazole (B32235) hybrid 19c | 9 - 16 | |
| Standard Chemotherapy Drugs | ||
| Doxorubicin | 0.68 ± 0.04 | [6] |
| Doxorubicin | 1.65 | [5] |
| Doxorubicin | 8.306 | [7] |
| Cisplatin | 45.33 | [8] |
Table 2: Comparative Cytotoxicity (IC50 in µM) against HepG2 Human Liver Cancer Cell Line
| Compound/Drug | IC50 (µM) | Reference |
| 3-Amino-1,2,4-Triazole Derivatives | ||
| Indole-1,2,4-triazole derivative 12 | 0.23 ± 0.08 | [1] |
| 4,5-disubstituted-1,2,4-triazol-3-thione derivative 6 | 16.46 | [2] |
| 1,2,4-triazole based derivative 7f | 16.782 µg/mL | [9][10] |
| 1,2,3-triazole/1,2,4-triazole hybrid 19h | 4.5 - 14 | [11] |
| Standard Chemotherapy Drugs | ||
| Cisplatin | 16.09 ± 1.52 | [1] |
| Cisplatin | 7 (for 48h) | [12] |
| Doxorubicin | 12.2 | [13] |
Table 3: Comparative Cytotoxicity (IC50 in µM) against HCT116 Human Colon Cancer Cell Line
| Compound/Drug | IC50 (µM) | Reference |
| 3-Amino-1,2,4-Triazole Derivatives | ||
| 1,2,3-triazole/1,2,4-triazole hybrid 19e | 5.3 - 13.7 | [11] |
| Standard Chemotherapy Drugs | ||
| 5-Fluorouracil (B62378) | 19.87 | [14] |
| 5-Fluorouracil | ~11.3 (for 72h) | [10] |
| 5-Fluorouracil | 0.09 (parental line) | [15] |
Mechanisms of Action
The anti-cancer effects of 3-amino-1,2,4-triazole derivatives are attributed to several mechanisms, primarily the induction of apoptosis and the inhibition of tubulin polymerization.
Apoptosis Induction
Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. Many 3-amino-1,2,4-triazole derivatives have been shown to induce apoptosis through the activation of caspase cascades and modulation of the Bcl-2 family of proteins.[12][16] The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are the two main routes to apoptosis.[3][17][18]
The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. This, in turn, activates a cascade of caspases, including caspase-9 and the executioner caspase-3, ultimately leading to cell death.[16][19] The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is critical in regulating this process.[20][21] Studies have shown that some 1,2,4-triazole derivatives can upregulate Bax and downregulate Bcl-2, thereby promoting apoptosis.[1][16]
Tubulin Polymerization Inhibition
Microtubules are dynamic polymers of tubulin proteins that are essential for cell division, particularly the formation of the mitotic spindle. Disruption of microtubule dynamics can lead to cell cycle arrest and subsequent cell death.[1][4][17] Several 3-amino-1,2,4-triazole derivatives have been identified as tubulin polymerization inhibitors.[1][4][17] These compounds often bind to the colchicine-binding site on tubulin, preventing its polymerization into microtubules.[1] This disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to an arrest in the G2/M phase of the cell cycle and ultimately inducing apoptosis.[1]
Experimental Protocols
The following is a detailed protocol for the MTT assay, a common colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
MTT Cell Viability Assay
Principle: This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to its insoluble purple formazan (B1609692). The formazan crystals are then solubilized, and the absorbance of the solution is measured, which is directly proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HepG2, HCT116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Test compounds (3-amino-1,2,4-triazole derivatives and standard drugs)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds and standard drugs in the complete culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, used to dissolve the compounds) and a blank control (medium only).
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
-
MTT Incubation:
-
After the incubation period, add 10-20 µL of the MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.
-
Determine the IC50 value from the dose-response curve.
-
References
- 1. Discovery of novel indole-1,2,4-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3-amino-1,2,4-triazole derivatives as potential anticancer compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijprajournal.com [ijprajournal.com]
- 5. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 13. Evaluation of the anticancer effects exerted by 5-fluorouracil and heme oxygenase-1 inhibitor hybrids in HTC116 colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of gene expression in HCT116 treatment derivatives generated by two different 5-fluorouracil exposure protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New 1,2,4-triazole-Chalcone hybrids induce Caspase-3 dependent apoptosis in A549 human lung adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Highly Potent Triazole-Based Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mechanistic Study of Triazole Based Aminodiol Derivatives in Leukemic Cells—Crosstalk between Mitochondrial Stress-Involved Apoptosis and Autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 20. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating High-Pressure Environments: Safety and Operational Protocols for 3-ATA Conditions
Understanding 3-ATA: "this compound" refers to a pressure level of three atmospheres absolute. This is not a chemical substance to be handled, but rather an environmental condition of elevated pressure, equivalent to the pressure experienced at a depth of 66 feet of seawater. In research and clinical settings, this pressure is typically achieved within a specialized vessel known as a hyperbaric chamber. Therefore, safety protocols do not revolve around personal protective equipment (PPE) against a chemical agent, but rather on mitigating the physiological and physical risks associated with a high-pressure, oxygen-rich environment.
For professionals in drug development and research, operating under such conditions demands rigorous adherence to safety and logistical procedures to ensure the well-being of all personnel and the integrity of the research.
Pressure Equivalents at this compound
To provide a clear understanding of the pressures involved, the following table outlines the conversion of this compound into other common units of pressure.[1]
| Atmospheres Absolute (ATA) | Feet of Sea Water (fsw) | Pounds per Square Inch (psi) | Millimeters of Mercury (mmHg) |
| 3 | 66 | 44.1 | 2280 |
Essential Safety and Operational Plans
Operating within a this compound environment necessitates a comprehensive safety plan that addresses patient or subject preparation, in-chamber procedures, and post-session monitoring. The primary focus is on preventing barotrauma, oxygen toxicity, and fire.
Personal Protective Equipment (PPE) and Attire:
In the context of a hyperbaric chamber, "PPE" is primarily focused on fire prevention.[2]
-
Clothing: All individuals inside the chamber, whether subjects or attendants, must wear 100% cotton or other approved flame-resistant garments provided by the facility.[2] Standard clothing is prohibited due to the risk of static electricity and flammability in an oxygen-enriched environment.
-
Prohibited Items: A strict list of prohibited items must be enforced to eliminate ignition sources. This includes:
Procedural Guidance: A Step-by-Step Operational Workflow
The following is a generalized, step-by-step guide for a hyperbaric chamber session at this compound.
1. Pre-Session Briefing and Checks:
-
Informed Consent: Ensure the subject has provided informed consent and understands the procedure, including the sensations they will experience (e.g., ear pressure changes).
-
Medical Fitness: Confirm the subject's medical fitness for hyperbaric exposure, with particular attention to any conditions that may be contraindicated, such as an untreated pneumothorax.
-
Safety Check: The subject and any accompanying personnel must be checked for all prohibited items.
-
Attire Change: All individuals entering the chamber must change into the facility-provided, approved garments.
2. Entering the Chamber and Initiating Pressurization:
-
Secure Entry: The subject is comfortably positioned within the chamber, and the door is securely sealed.
-
Communication Check: Establish clear and functional two-way communication with the individual(s) inside the chamber.
-
Gradual Pressurization: The chamber is pressurized at a slow, controlled rate. The occupants must actively equalize the pressure in their ears during this phase.
-
Monitoring: The chamber operator continuously monitors the pressure, the oxygen concentration, and the well-being of the occupants.
3. At-Pressure Operations (this compound):
-
Sustained Pressure: Once at the target pressure of this compound, the planned research protocol or therapy session is conducted.
-
Continuous Monitoring: Throughout the session, the chamber operator and medical staff must monitor the subject for any signs of distress or adverse effects, such as symptoms of oxygen toxicity.[3][4]
4. Depressurization and Post-Session Procedures:
-
Controlled Decompression: The pressure is slowly and carefully reduced back to normal atmospheric pressure. This is a critical phase to prevent decompression sickness.
-
Post-Session Monitoring: After exiting the chamber, the subject should be monitored for a period to ensure there are no delayed adverse effects.
-
Debriefing: Discuss the session with the subject to record any unusual sensations or discomfort they may have experienced.
Disposal Plan: As this compound is an environmental condition, there is no "disposal" in the chemical sense. The "disposal" analog is the safe and controlled depressurization of the chamber, returning the environment and its occupants to standard atmospheric pressure.
Visualization of the Operational Workflow
The following diagram illustrates the key phases and safety checks in a typical this compound hyperbaric chamber session.
Caption: A workflow diagram illustrating the key safety and operational stages of a hyperbaric session at this compound.
Potential Risks and Mitigation Strategies
Working in a hyperbaric environment carries inherent risks. Understanding and planning for these is a critical component of any operational protocol.
| Risk | Description | Mitigation Strategy |
| Middle Ear Barotrauma | Pain or injury to the ear due to pressure differences across the eardrum during pressurization or depressurization.[3][5] | Slow compression/decompression rates; instructing subjects on equalization techniques (e.g., swallowing, yawning). |
| Oxygen Toxicity | Seizures or lung damage can result from breathing high concentrations of oxygen under pressure.[3][4][6] The risk increases with pressure and duration. | Adherence to established time and pressure limits for oxygen exposure; incorporating "air breaks" (breathing normal air) for long-duration sessions. |
| Decompression Sickness ("The Bends") | Formation of gas bubbles in tissues and blood upon rapid depressurization, leading to pain and potentially serious medical complications. | Strict adherence to approved decompression schedules and slow, controlled depressurization. |
| Fire | The high-pressure and high-oxygen environment significantly increases the risk and intensity of fire.[7] | Strict exclusion of all ignition sources and flammable materials; use of 100% cotton or flame-retardant fabrics; grounding of the chamber to prevent static discharge. |
| Claustrophobia | The confined space of a monoplace chamber can induce anxiety or panic in some individuals.[5] | Thorough pre-screening for claustrophobia; maintaining constant communication; in some cases, mild sedatives may be prescribed. |
By implementing these rigorous safety and operational protocols, researchers and drug development professionals can safely leverage the unique environmental conditions of this compound to advance their scientific objectives.
References
- 1. carolinefifemd.com [carolinefifemd.com]
- 2. Hyperbaric oxygen therapy - Mayo Clinic [mayoclinic.org]
- 3. Hyperbaric Oxygen Therapy: Side Effects Defined and Quantified - PMC [pmc.ncbi.nlm.nih.gov]
- 4. hopkinsmedicine.org [hopkinsmedicine.org]
- 5. my.clevelandclinic.org [my.clevelandclinic.org]
- 6. Hyperbaric Physics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. fda.gov [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
